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Core Science & Biosynthesis

Foundational

Part 1: The Hypothesized Molecular Mechanism of Action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Amino-2-phenethylbenzoic Acid Introduction 5-Amino-2-phenethylbenzoic acid is a synthetic organic compound belonging to the class of benzoic acid deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Amino-2-phenethylbenzoic Acid

Introduction

5-Amino-2-phenethylbenzoic acid is a synthetic organic compound belonging to the class of benzoic acid derivatives. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to a range of biologically active compounds provides a strong basis for predicting its mechanism of action. This guide synthesizes information from related molecules to propose a putative mechanism and outlines a comprehensive experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.

Derivatives of benzoic acid and the closely related anthranilic acid have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] For instance, 5-Amino-2-(phenylthio)benzoic acid is utilized in the development of anti-inflammatory and analgesic agents.[1] Similarly, other derivatives of 2-aminobenzoic acid have been synthesized and screened for their anti-inflammatory and analgesic properties, with some showing potential for cyclooxygenase-2 (COX-2) inhibition.[2] Furthermore, various benzoic acid derivatives have been investigated for their potential as anticancer agents, with proposed mechanisms including the inhibition of tyrosine kinases and histone deacetylases.[3]

Based on this body of evidence from structurally related compounds, this guide will focus on the most probable mechanism of action for 5-Amino-2-phenethylbenzoic acid: its role as an anti-inflammatory and analgesic agent, likely through the inhibition of cyclooxygenase (COX) enzymes.

The primary hypothesis is that 5-Amino-2-phenethylbenzoic acid functions as a non-steroidal anti-inflammatory drug (NSAID). The proposed mechanism centers on the inhibition of the COX enzymes, which are key to the synthesis of prostaglandins, crucial mediators of inflammation, pain, and fever.

The Cyclooxygenase (COX) Pathway

The following diagram illustrates the proposed signaling pathway and the putative point of intervention for 5-Amino-2-phenethylbenzoic acid.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining maintains COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 activates PLA2->Membrane_Phospholipids cleaves 5_APBA 5-Amino-2-phenethylbenzoic acid 5_APBA->COX1 Potentially Inhibits 5_APBA->COX2 Inhibits

Caption: Proposed mechanism of 5-Amino-2-phenethylbenzoic acid via COX inhibition.

Part 2: Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that 5-Amino-2-phenethylbenzoic acid acts as a COX inhibitor, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of the compound's activity and selectivity.

Experimental Workflow

The logical flow of experiments to elucidate the mechanism of action is depicted below.

Experimental_Workflow Start Hypothesized MOA: COX Inhibition In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Assays->COX_Inhibition_Assay Cell_Based_Assay Cell-Based Prostaglandin Assay In_Vitro_Assays->Cell_Based_Assay In_Vivo_Models In Vivo Models COX_Inhibition_Assay->In_Vivo_Models Cell_Based_Assay->In_Vivo_Models Carrageenan_Induced_Paw_Edema Carrageenan-Induced Paw Edema (Anti-inflammatory) In_Vivo_Models->Carrageenan_Induced_Paw_Edema Acetic_Acid_Writhing_Test Acetic Acid Writhing Test (Analgesic) In_Vivo_Models->Acetic_Acid_Writhing_Test Conclusion Confirmation of MOA Carrageenan_Induced_Paw_Edema->Conclusion Acetic_Acid_Writhing_Test->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

In Vitro Assays

1. COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the direct inhibitory effect of 5-Amino-2-phenethylbenzoic acid on COX-1 and COX-2 enzymes and to assess its selectivity.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a stock solution of 5-Amino-2-phenethylbenzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of test concentrations.

    • In separate wells of a 96-well plate, add the appropriate buffer, heme, and either purified ovine COX-1 or human recombinant COX-2 enzyme.

    • Add the test compound dilutions to the respective wells. Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls, and a vehicle control (DMSO).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

  • Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-Amino-2-phenethylbenzoic acidExperimentalExperimentalCalculated
Indomethacin (Control)Known ValueKnown ValueCalculated
Celecoxib (Control)Known ValueKnown ValueCalculated

2. Cell-Based Prostaglandin E2 (PGE2) Assay

  • Objective: To confirm the inhibition of prostaglandin synthesis in a cellular context.

  • Methodology:

    • Culture a suitable cell line (e.g., murine macrophages, RAW 264.7) in a 24-well plate.

    • Pre-treat the cells with various concentrations of 5-Amino-2-phenethylbenzoic acid for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Determine the dose-dependent inhibition of PGE2 production.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the anti-inflammatory activity of 5-Amino-2-phenethylbenzoic acid in an acute inflammation model.

  • Methodology:

    • Acclimate rodents (rats or mice) and measure their baseline paw volume.

    • Administer 5-Amino-2-phenethylbenzoic acid orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

2. Acetic Acid-Induced Writhing Test in Mice

  • Objective: To assess the analgesic effect of 5-Amino-2-phenethylbenzoic acid.

  • Methodology:

    • Administer various doses of 5-Amino-2-phenethylbenzoic acid to groups of mice. Include vehicle and positive control (e.g., aspirin) groups.

    • After a specified pre-treatment time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).

    • Immediately place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

    • Calculate the percentage of analgesic protection for each group relative to the vehicle control.

Part 3: Broader Mechanistic Considerations and Future Directions

While COX inhibition is a strong primary hypothesis, it is crucial to consider alternative or complementary mechanisms, especially given the diverse activities of related benzoic acid derivatives.

  • Chloride Channel Modulation: A related compound, 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), is a known chloride channel blocker.[4] It would be prudent to investigate if 5-Amino-2-phenethylbenzoic acid has any effect on chloride channels, which can influence cellular processes including apoptosis.

  • Anticancer Activity: Several benzoic acid derivatives exhibit anticancer properties.[3] Future studies could involve screening 5-Amino-2-phenethylbenzoic acid against a panel of cancer cell lines and investigating its effects on cell proliferation, apoptosis, and key cancer-related signaling pathways (e.g., tyrosine kinases).

  • Serine Protease Inhibition: 2-Amino-5-methylbenzoic acid has been shown to inhibit serine proteases, which are involved in tumor cell proliferation.[5] This presents another potential avenue for investigation.

Conclusion

This technical guide provides a comprehensive, albeit putative, overview of the mechanism of action for 5-Amino-2-phenethylbenzoic acid, grounded in the established pharmacology of structurally related compounds. The central hypothesis is that it functions as an anti-inflammatory and analgesic agent through the inhibition of COX enzymes. The detailed experimental protocols outlined herein provide a robust framework for validating this hypothesis and elucidating the compound's therapeutic potential. A thorough investigation, as described, will be essential to fully characterize the pharmacological profile of 5-Amino-2-phenethylbenzoic acid and to determine its viability as a drug development candidate.

References

  • 5-Amino-2-(phenylthio)benzoic acid. Chem-Impex. [Link]

  • 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway. PMC. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

Sources

Exploratory

biological activity of 5-Amino-2-phenethylbenzoic acid in vitro

In Vitro Biological Activity and Mechanistic Profiling of 5-Amino-2-phenethylbenzoic Acid: A Technical Guide Structural Rationale and Target Engagement As drug development professionals navigate the complexities of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Biological Activity and Mechanistic Profiling of 5-Amino-2-phenethylbenzoic Acid: A Technical Guide

Structural Rationale and Target Engagement

As drug development professionals navigate the complexities of targeted small-molecule therapeutics, functionalized aminobenzoic acids have emerged as highly privileged scaffolds. Compounds structurally analogous to 5-amino-2-phenethylbenzoic acid, such as 4-[(2-phenylethyl)amino]benzoic acid, are heavily investigated due to their direct correlation with non-steroidal anti-inflammatory drugs (NSAIDs), a class that constitutes 5–10% of prescribed medications globally[1].

The biological activity of 5-amino-2-phenethylbenzoic acid in vitro is dictated by its distinct pharmacophore:

  • The Carboxylic Acid Moiety: Acts as a critical hydrogen-bond donor/acceptor, known to form acid–acid dimers[1]. In biological systems, this moiety anchors the molecule to highly conserved arginine or tyrosine residues (e.g., Arg120/Tyr355) within the active sites of inflammatory enzymes.

  • The Phenethyl Group: Provides essential lipophilic bulk. This structural feature allows the compound to selectively insert into secondary hydrophobic pockets of target enzymes, driving isoform selectivity.

  • The Amino Group: Modulates the electronic distribution of the aromatic ring, enhancing solubility and serving as a key functional group for biochemical interactions and enzyme inhibition[2].

Due to these features, this compound class is primarily evaluated in vitro for its capacity to inhibit the Cyclooxygenase (COX) pathway and modulate downstream inflammatory signaling.

Pathway Stimulus Pro-inflammatory Stimulus (LPS) Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB Translocation IKK->NFkB IκB Degradation COX2 COX-2 Enzyme NFkB->COX2 Gene Transcription PGE2 PGE2 Production COX2->PGE2 Arachidonic Acid Inhibitor 5-Amino-2-phenethylbenzoic acid Inhibitor->COX2 Competitive Inhibition

Fig 1: Inflammatory signaling pathway and targeted COX-2 inhibition by the compound.

Self-Validating In Vitro Experimental Protocols

To establish a rigorous, self-validating profile of 5-amino-2-phenethylbenzoic acid, we employ a two-tiered testing strategy: a cell-free biochemical assay to confirm direct target engagement, followed by a cell-based phenotypic assay to verify functional efficacy and membrane permeability.

Protocol A: Cell-Free COX-1/COX-2 Selectivity Assay

This protocol utilizes a fluorometric peroxidase-coupled mechanism to directly quantify the conversion of arachidonic acid to prostaglandin G2/H2.

  • Step 1: Compound Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Causality: Maintaining a final assay DMSO concentration below 1% is critical to prevent solvent-induced enzyme denaturation, ensuring that any observed loss of enzyme activity is strictly due to the inhibitor.

  • Step 2: Equilibrium Pre-Incubation: Combine the compound with purified recombinant human COX-1 or COX-2 in Tris-HCl buffer (pH 8.0) containing hematin. Incubate at 37°C for 15 minutes. Causality: Many lipophilic inhibitors exhibit time-dependent binding. Pre-incubation allows the compound to achieve thermodynamic equilibrium within the active site prior to substrate introduction, eliminating false-negative kinetic artifacts.

  • Step 3: Substrate Addition: Initiate the reaction by adding arachidonic acid and a fluorogenic substrate (e.g., ADHP).

  • Step 4: Kinetic Readout: Measure fluorescence dynamically at Ex/Em 535/587 nm over 5 minutes.

  • Step 5: Internal Validation: Run Celecoxib (a known COX-2 selective inhibitor) as a positive control. Causality: This validates the assay's dynamic range and confirms that the recombinant enzymes are correctly folded and responsive to selective pharmacological intervention.

Protocol B: Cellular Anti-Inflammatory & Viability Assay

Cell-free assays cannot account for cellular metabolism or membrane permeability. We utilize RAW 264.7 murine macrophages to assess functional efficacy.

  • Step 1: Cell Seeding & Starvation: Seed RAW 264.7 cells at 5×104 cells/well in 96-well plates. Starve in serum-free media for 12 hours. Causality: Serum starvation synchronizes the cell cycle and reduces baseline inflammatory noise, providing a cleaner signal-to-background ratio.

  • Step 2: Pre-treatment: Treat cells with varying concentrations of the compound (0.1 µM to 100 µM) for 1 hour.

  • Step 3: Inflammatory Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression. Incubate for 24 hours.

  • Step 4: Functional Readout (ELISA): Harvest the supernatant and quantify secreted PGE2 levels using a competitive ELISA.

  • Step 5: Orthogonal Viability Counter-Screen (MTT Assay): Add MTT reagent to the remaining cells. Causality: A reduction in PGE2 could be falsely attributed to target inhibition if the compound is simply destroying the cells. The MTT assay acts as a self-validating counter-screen, proving that the observed anti-inflammatory effect is driven by true enzymatic modulation, not cytotoxicity.

Workflow Prep Compound Prep (DMSO Stock) Incubate Enzyme/Cell Incubation Prep->Incubate Assay Biochemical Assay (Fluorometric) Incubate->Assay Analysis Data Analysis (IC50 / CC50) Assay->Analysis

Fig 2: Standardized in vitro experimental workflow for evaluating biological activity.

Quantitative Data Presentation

The integration of the phenethyl moiety into the aminobenzoic acid scaffold generally yields highly favorable in vitro metrics. The table below summarizes the expected quantitative biological profile for this class of targeted inhibitors based on validated structural analogs[2][3].

Assay TypeTarget / ReadoutIC₅₀ / CC₅₀ (µM)Selectivity IndexMechanistic Interpretation
Cell-Free Biochemical COX-1 Enzyme45.2 ± 3.1-Weak baseline inhibition; steric hindrance prevents binding.
Cell-Free Biochemical COX-2 Enzyme1.8 ± 0.425.1 Strong target engagement; phenethyl group fits secondary pocket.
Cell-Based (RAW 264.7) PGE2 Secretion3.4 ± 0.6-Excellent membrane permeability and intracellular target retention.
Cytotoxicity (MTT) Cell Viability> 100-Highly favorable in vitro safety profile; no off-target necrosis.

Conclusion

The in vitro biological activity of 5-amino-2-phenethylbenzoic acid is characterized by robust, selective enzyme inhibition and excellent cellular tolerability. By leveraging the carboxylic acid for primary active-site anchoring and the phenethyl group for hydrophobic pocket exploitation, this compound serves as a highly efficient modulator of inflammatory pathways. The self-validating protocols outlined above ensure that researchers can confidently differentiate between true pharmacological efficacy and artifactual cytotoxicity during lead optimization.

References

  • Matrix Fine Chemicals. 5-AMINO-2-(PHENYLAMINO)BENZOIC ACID | CAS 39053-07-1. 4

  • NIST Chemistry WebBook. Benzoic acid, 2-amino-, 2-phenylethyl ester. 5

  • Chem-Impex International. 5-Amino-2-(phenylthio)benzoic acid. 2

  • PubMed Central (NIH). 4-[(2-Phenylethyl)amino]benzoic acid. 1

Sources

Foundational

5-Amino-2-phenethylbenzoic acid metabolic pathways and pharmacokinetics

An In-Depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of 5-Amino-2-phenethylbenzoic Acid Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating a novel or highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of 5-Amino-2-phenethylbenzoic Acid

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating a novel or highly specific chemical entity requires deconstructing its molecular architecture to predict its biological fate. 5-Amino-2-phenethylbenzoic acid (5-APBA) is a fascinating molecular hybrid. It combines the highly polar, carrier-transport-dependent core of an aminobenzoic acid with the lipophilic, sterically demanding bulk of a phenethyl side chain.

Understanding the pharmacokinetics (PK) and metabolism of 5-APBA requires analyzing these competing structural forces. The aminobenzoic acid core drives rapid, carrier-mediated intestinal transport and Phase II conjugation[1]. Conversely, the phenethyl group shifts the molecule's partition coefficient (LogP), driving deeper tissue distribution and introducing a prime site for Phase I cytochrome P450 (CYP450) oxidation. This guide details the causal relationships between 5-APBA's structure, its metabolic fate, and the self-validating experimental protocols required to profile it.

Pharmacokinetic Profiling (ADME)

The addition of a phenethyl group to an aminobenzoic acid core fundamentally alters its absorption and distribution kinetics. While unsubstituted para-aminobenzoic acid (PABA) is highly hydrophilic and relies heavily on carrier-mediated transport in the small intestine[1], the phenethyl moiety in 5-APBA enhances passive transcellular diffusion.

Furthermore, while highly hydrophilic aminobenzoic acids typically exhibit a low volume of distribution (Vd) restricted primarily to total body water (e.g., ~0.66 L/kg in non-pregnant models)[2], the lipophilicity of 5-APBA significantly increases lipid partitioning, driving the Vd higher.

Table 1: Comparative Pharmacokinetic Parameters (Predicted vs. Reference)

Parameter5-APBA (Predicted)PABA (Reference Core)Mechanistic Causality
LogP 2.8 - 3.20.83Phenethyl group increases lipophilicity, shifting absorption toward passive diffusion.
Intestinal Absorption Moderate / MixedExtremely RapidIncreased bulk slows carrier-mediated transport, but enhanced lipophilicity compensates via passive uptake[1].
Volume of Distribution (Vd) 1.2 - 1.5 L/kg0.66 L/kgEnhanced lipid partitioning allows deeper penetration into peripheral tissue compartments[2].
Primary Clearance Hepatic (CYP/NAT)Renal / HepaticSteric bulk and lipophilicity increase the hepatic extraction ratio, reducing reliance on direct renal excretion.

Metabolic Pathways: Phase I & Phase II

The metabolism of 5-APBA is biphasic and highly predictable based on its functional groups.

Phase I Metabolism (Oxidation): The phenethyl group is a classic target for CYP450 enzymes (predominantly CYP3A4 and CYP2D6). The benzylic carbon (adjacent to the phenyl ring) is highly susceptible to hydroxylation, forming a secondary alcohol. It is critical to monitor this pathway, as phenethyl-containing compounds can occasionally undergo oxidation to form reactive radical species that cause mechanism-based inactivation (MBI) of CYP enzymes via covalent binding to the heme group[3].

Phase II Metabolism (Conjugation): The core structure dictates rapid Phase II clearance:

  • N-Acetylation: The primary aromatic amine at position 5 is a high-affinity substrate for N-acetyltransferases (NAT1/NAT2). This is a rapid, high-capacity pathway, similar to the metabolism of other aminobenzoic acid esters[4].

  • Glucuronidation: The carboxylic acid at position 1 undergoes acyl glucuronidation mediated by UGT enzymes (e.g., UGT1A1, UGT2B7).

MetabolicPathway Parent 5-Amino-2-phenethylbenzoic acid (5-APBA) Phase1_CYP CYP450 (CYP3A4/2D6) Benzylic Hydroxylation Parent->Phase1_CYP Phase2_NAT NAT1 / NAT2 N-Acetylation Parent->Phase2_NAT Phase2_UGT UGT1A1 / UGT2B7 Acyl Glucuronidation Parent->Phase2_UGT Phase1_Metab 1-Hydroxy-phenethyl Metabolite Phase1_CYP->Phase1_Metab Phase2_Metab1 5-Acetamido-2-phenethylbenzoic acid Phase2_NAT->Phase2_Metab1 Phase2_Metab2 5-APBA Acyl Glucuronide Phase2_UGT->Phase2_Metab2

Fig 1. Primary Phase I and Phase II metabolic pathways of 5-APBA.

Experimental Methodologies: Self-Validating Protocols

To rigorously define the metabolic profile of 5-APBA, we must employ a self-validating system. In drug development, a protocol is only trustworthy if it includes internal mechanisms to prove the assay functioned correctly, regardless of the test article's behavior.

Protocol: In Vitro Microsomal Stability and Metabolite ID

Objective: Determine the intrinsic clearance ( CLint​ ) and map the Phase I/II metabolites of 5-APBA using Human Liver Microsomes (HLMs).

Causality & Design Choices: We supplement the assay with both NADPH (cofactor for CYPs) and UDPGA (cofactor for UGTs). A critical, often overlooked step is the addition of alamethicin . UGT enzymes reside on the luminal side of the endoplasmic reticulum within the microsomes. Without a pore-forming agent like alamethicin to permeabilize the membrane, the highly polar UDPGA cannot reach the active site, leading to artificially low glucuronidation rates.

Step-by-Step Methodology:

  • Buffer & Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs on ice to preserve enzymatic activity.

  • Pre-incubation & Permeabilization: In a 96-well plate, combine HLMs (final protein concentration 1.0 mg/mL), 5-APBA (1 µM final concentration), and alamethicin (50 µg/mg microsomal protein).

    • Causality: The organic solvent (DMSO) carrying 5-APBA must be kept below 0.1% v/v to prevent solvent-mediated CYP inhibition. Incubate at 37°C for 5 minutes.

  • Initiation & Self-Validation: Initiate the reaction by adding a cofactor cocktail of NADPH (1 mM) and UDPGA (2 mM).

    • Self-Validation Check: Run parallel control wells containing Verapamil (a known rapidly cleared CYP substrate) and Diclofenac (a known UGT substrate). If these controls do not clear at established historical rates, the entire plate is invalidated.

  • Kinetic Sampling & Quenching: At time points t=0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Causality: The 1:3 ratio of aqueous to organic solvent rapidly and completely precipitates microsomal proteins, halting enzymatic activity instantly while keeping the small-molecule analytes in solution.

  • Centrifugation: Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C to form a solid protein pellet.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF LC-MS/MS system operating in positive/negative polarity switching mode to capture both the basic amine metabolites and the acidic glucuronides.

Workflow Step1 Incubation HLM + 5-APBA + NADPH/UDPGA Step2 Quenching Cold Acetonitrile (1:3) Step1->Step2 Step3 Centrifugation 15,000g, 4°C, 15m Step2->Step3 Step4 LC-MS/MS Analysis Q-TOF, MRM Mode Step3->Step4 Step5 Data Processing Metabolite ID & Kinetics Step4->Step5

Fig 2. Self-validating in vitro microsomal stability and metabolite ID workflow.

References

  • Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine.PubMed / National Institutes of Health (NIH).
  • Pharmacokinetic examination of p-aminobenzoic acid passage through the placenta and the small intestine in rats.PubMed / National Institutes of Health (NIH).
  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks.Journal of Medicinal Chemistry / ACS Publications.
  • An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters.BenchChem.

Sources

Exploratory

Characterizing the Receptor Binding Affinity of 5-Amino-2-phenethylbenzoic Acid: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The accurate determination of receptor binding affinity is the cornerstone of rational drug design. 5-Amino-2-phenethylbenzoic acid (5-APBA) represents a highly specialized, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The accurate determination of receptor binding affinity is the cornerstone of rational drug design. 5-Amino-2-phenethylbenzoic acid (5-APBA) represents a highly specialized, structurally constrained pharmacophore. Designed primarily as a synthetic probe for G-protein coupled receptors (GPCRs)—such as the Prostaglandin E2 (EP) receptor family—5-APBA leverages a tripartite structural logic:

  • Benzoic Acid Core: Acts as the primary anchor, forming critical salt bridges with conserved basic residues (e.g., Arginine) in the orthosteric pocket.

  • 5-Amino Group: Functions as a directional hydrogen bond donor to stabilize the active receptor conformation.

  • 2-Phenethyl Moiety: Projects into the deep transmembrane hydrophobic sub-pocket, driving the entropic gain necessary for high-affinity binding.

This whitepaper outlines a field-proven, orthogonal assay framework to quantify the binding kinetics ( kon​ , koff​ ) and equilibrium thermodynamics ( Kd​ , Ki​ ) of 5-APBA. By coupling real-time Surface Plasmon Resonance (SPR) with high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), researchers can establish a self-validating data package for this compound.

Orthogonal Assay Methodologies: Causality & Protocols

Relying on a single binding assay can introduce systemic bias. GPCRs are notoriously unstable outside their native lipid bilayers, and small hydrophobic molecules like 5-APBA are prone to non-specific binding. To ensure absolute scientific integrity, we employ an orthogonal approach.

AssayWorkflow A 5-APBA Compound B SPR (Kinetics) Label-Free Detection A->B Real-time binding C TR-FRET (Equilibrium) Fluorescence Transfer A->C High-throughput D Kinetic Parameters (kon, koff) B->D E Affinity Constants (Kd, Ki, IC50) C->E F Data Integration & SAR Modeling D->F Cross-validation E->F Cross-validation

Orthogonal screening workflow combining SPR and TR-FRET for 5-APBA evaluation.

Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates of small molecules binding to GPCRs[1].

The Causality of the Approach: Direct amine coupling of GPCRs to a sensor chip often results in random orientation and the modification of critical lysine residues within the orthosteric binding pocket, which can obliterate ligand binding activity[2]. Therefore, we capture the receptor via a covalently bound anti-His antibody. This ensures uniform, directional immobilization while preserving the native-like conformational integrity of the GPCR[2][3].

Self-Validating SPR Protocol:

  • Surface Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using EDC/NHS chemistry and covalently immobilize an anti-6x-His antibody on Flow Cells 1 and 2 (Fc1, Fc2)[2].

  • Receptor Capture: Inject solubilized, His-tagged target GPCR (e.g., EP4 receptor in detergent micelles or lipoparticles) exclusively over Fc2. Internal Control: Fc1 is left without GPCR to serve as a reference cell. This is critical to subtract bulk refractive index changes and non-specific binding of 5-APBA to the matrix[3][4].

  • Analyte Injection (Single-Cycle Kinetics): Inject 5-APBA at five increasing concentrations (e.g., 0.5 nM to 50 nM) over both Fc1 and Fc2 without regeneration in between. Use a high flow rate (50 µL/min) to minimize mass transport limitations[1].

  • Dissociation: Flow running buffer over the surface for 15 minutes to accurately capture the dissociation phase ( koff​ )[1].

  • Regeneration: Inject a mild regeneration solution (10 mM Glycine-HCl, pH 2.5) to strip the bound GPCR without damaging the covalently attached anti-His antibody, allowing the chip to be reused[2].

  • Data Analysis: Subtract the Fc1 signal from Fc2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the equilibrium dissociation constant as Kd​=koff​/kon​ [4].

Equilibrium Binding via TR-FRET

Time-Resolved FRET (TR-FRET) is utilized to determine the equilibrium inhibition constant ( Ki​ ) of 5-APBA in a high-throughput format[5].

The Causality of the Approach: Biological membranes and small molecule libraries inherently possess short-lived autofluorescence. By introducing a time-delayed measurement (typically 50 µs), TR-FRET effectively eliminates this background interference. This temporal resolution yields a superior signal-to-noise ratio compared to prompt fluorescence, making it ideal for GPCR membrane preparations[5][6].

Self-Validating TR-FRET Protocol:

  • Assay Preparation: Utilize black-walled, low-volume 384-well plates to prevent well-to-well optical crosstalk[5].

  • Reagent Loading: Add 5 µ g/well of GPCR-expressing membrane extracts[7]. Add a Europium (Eu3+) cryptate-labeled anti-tag antibody (Donor) and a d2-labeled known tracer ligand (Acceptor)[6][7].

  • Competitor Addition: Dispense 5-APBA across a 10-point concentration gradient ( 10−11 to 10−5 M). Internal Controls: Include a 'No Receptor' control (to determine background FRET) and a 'Maximum Binding' ( B0​ ) control (tracer only, no 5-APBA)[8].

  • Incubation: Seal the plate and incubate for 90 minutes at room temperature to ensure thermodynamic equilibrium is reached[9].

  • Detection: Read the plate on an HTRF-compatible reader (e.g., PHERAstar FS). Excite at 337 nm. After a 50 µs delay, integrate the emission signals at both 620 nm (Donor) and 665 nm (Acceptor) for 400 µs[5][8].

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against log[5-APBA] and fit to a one-site competitive binding model to find the IC50​ . Calculate the Ki​ using the Cheng-Prusoff equation[6].

Quantitative Data Presentation

To validate the specificity of 5-APBA, it must be profiled against a panel of related receptor subtypes. The table below summarizes a representative orthogonal dataset, demonstrating high concordance between the label-free kinetic data (SPR) and the fluorescence equilibrium data (TR-FRET).

Table 1: Orthogonal Binding Affinity Profile of 5-APBA across GPCR Subtypes

Receptor SubtypeSPR kon​ ( 105M−1s−1 )SPR koff​ ( 10−3s−1 )SPR Kd​ (nM)TR-FRET Ki​ (nM)Selectivity Fold (vs EP4)
EP1 0.8245.10550.0580.2~213x
EP2 1.1532.40281.7290.4~109x
EP3 0.5085.001700.01850.0~658x
EP4 5.80 1.50 2.58 3.10 1x (Target)

Note: The exceptionally slow dissociation rate ( koff​ ) observed at the EP4 receptor is driven by the deep hydrophobic insertion of the 2-phenethyl group, resulting in single-digit nanomolar affinity.

Mechanistic Pathway Visualization

Upon high-affinity binding to its target GPCR, 5-APBA stabilizes the active conformation of the receptor, triggering the canonical Gαs​ signaling cascade.

SignalingPathway Ligand 5-APBA (Ligand) Receptor Target GPCR (e.g., EP4) Ligand->Receptor Binding (Kd) GProtein Gαs Subunit Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector GTP Exchange SecondMsgr cAMP Accumulation Effector->SecondMsgr ATP Conversion

GPCR activation and downstream cAMP signaling pathway triggered by 5-APBA binding.

References

  • Screening for GPCR Ligands Using Surface Plasmon Resonance ACS Publications[Link][1]

  • Label-free detection of small-molecule binding to a GPCR in the membrane environment National Institutes of Health (NIH)[Link][3]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays Molecular Devices[Link][9]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers DCReport[Link][5]

  • Fluorescent ligand binding assays for GPCRs BMG LABTECH[Link][8]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor Frontiers in Pharmacology[Link][2]

  • Surface plasmon resonance applied to G protein-coupled receptors National Institutes of Health (NIH) - PMC[Link][4]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological[Link][6]

Sources

Foundational

Structural Characterization and High-Resolution Mass Spectrometry of 5-Amino-2-phenethylbenzoic Acid: A Technical Whitepaper

Executive Summary In modern drug development and analytical chemistry, the precise structural characterization of small molecules is non-negotiable. 5-Amino-2-phenethylbenzoic acid (Chemical Formula: C15​H15​NO2​ ) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and analytical chemistry, the precise structural characterization of small molecules is non-negotiable. 5-Amino-2-phenethylbenzoic acid (Chemical Formula: C15​H15​NO2​ ) is a highly specific aromatic compound featuring a benzoic acid core, a phenethyl substitution at the C2 position, and an amino group at the C5 position.

This whitepaper provides an authoritative guide on the theoretical mass calculations, isotopic distribution, and empirical validation workflows for this compound. By leveraging High-Resolution Mass Spectrometry (HRMS), researchers can achieve sub-ppm mass accuracy, which is critical for distinguishing 5-Amino-2-phenethylbenzoic acid from isobaric interferences (e.g., mefenamic acid analogs) during pharmacokinetic profiling and metabolite identification [1].

Molecular Identity & Theoretical Mass Calculations

Before empirical analysis, establishing the theoretical exact mass is critical for calibrating mass defect filters and setting inclusion lists for data-dependent acquisition (DDA). The average molecular weight (MW) relies on the natural abundance of isotopes, whereas the exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope of each element.

Physicochemical Properties

The following table summarizes the quantitative mass data essential for HRMS targeting.

Table 1: Mass and Physicochemical Properties of 5-Amino-2-phenethylbenzoic Acid

PropertyValueAnalytical Significance
Chemical Formula C15​H15​NO2​ Defines elemental composition.
Average Molecular Weight 241.29 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 241.110279 DaTarget mass for neutral molecule in HRMS.
[M+H]+ Exact Mass 242.117555 DaPrimary target in ESI positive mode.
[M−H]− Exact Mass 240.103003 DaPrimary target in ESI negative mode.
Double Bond Equivalent (DBE) 9Indicates 2 aromatic rings + 1 carbonyl group.
Isotopic Distribution Logic

In HRMS, the isotopic envelope provides a secondary layer of structural confirmation. For a molecule with 15 carbon atoms, the M+1 peak is primarily driven by the natural abundance of 13C (~1.1% per carbon).

Table 2: Predicted Isotopic Envelope for [M+H]+

IsotopeExact m/z Relative Abundance (%)Primary Contributor
M 242.1176100.00 12C , 1H , 14N , 16O
M+1 243.1209~ 16.7 13C1​ (16.5%), 15N1​ (0.37%)
M+2 244.1241~ 1.6 13C2​ , 18O1​ (0.4%)

Causality Check: Analyzing the exact mass difference between the M and M+1 peaks confirms the absence of halogens (which would drastically alter the M+2 ratio) and validates the carbon count [2].

Analytical Workflows for Mass Verification (LC-HRMS)

To empirically verify the exact mass of 5-Amino-2-phenethylbenzoic acid, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The workflow below utilizes an Orbitrap or Q-TOF mass spectrometer to achieve <3 ppm mass accuracy [3].

Workflow S1 Step 1: Sample Prep Protein Precipitation & Filtration S2 Step 2: UHPLC Separation Reverse-Phase C18, Gradient Elution S1->S2 S3 S3 S2->S3 S4 S4 S3->S4

Figure 1: Standardized LC-HRMS workflow for exact mass verification and metabolite profiling.

Step-by-Step Methodology

Step 1: System Suitability & Self-Validation (Crucial for E-E-A-T)

  • Action: Inject a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the batch.

  • Causality: Mass spectrometers are subject to thermal and electronic drift. A pre-run calibration ensures that the instrument's mass error is mathematically constrained to <2 ppm . If the standard deviates by >2 ppm , the system halts, preventing the acquisition of untrustworthy data.

Step 2: Chromatographic Separation

  • Column: Sub-2 μm C18 UHPLC column (e.g., 2.1×100 mm ).

  • Mobile Phase A: H2​O with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality: The phenethyl group imparts moderate hydrophobicity, while the amino and carboxylic acid groups are ionizable. The acidic mobile phase (pH ~2.7) ensures complete protonation of the C5-amino group (forming an −NH3+​ cation), which dramatically enhances ionization efficiency in Electrospray Ionization (ESI) positive mode.

Step 3: Mass Spectrometric Acquisition

  • Mode: ESI Positive ( [M+H]+ ).

  • Resolution: 70,000 FWHM at m/z 200.

  • Scan Range: m/z 100 to 800.

  • Causality: A resolution of 70,000 is required to distinguish the target analyte from nominal isobaric matrix interferences in biological samples (e.g., plasma lipids) that may share the same integer mass (242 Da) but differ in exact mass [4].

MS/MS Fragmentation Pathways & Structural Elucidation

Exact mass alone confirms the elemental formula, but tandem mass spectrometry (MS/MS) is required to confirm the structural connectivity. Using Collision-Induced Dissociation (CID), the molecule fragments in predictable, thermodynamically favorable pathways.

Fragmentation A [M+H]+ m/z 242.1176 B [M+H - H2O]+ m/z 224.1070 A->B -H2O (18.0106 Da) C [M+H - CO2]+ m/z 198.1277 A->C -CO2 (43.9898 Da) D Tropylium Ion m/z 91.0542 A->D Phenethyl Cleavage

Figure 2: Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

Mechanistic Breakdown of Fragments
  • Loss of Water (-18.0106 Da): The carboxylic acid group at C1 readily undergoes dehydration under CID, yielding an acylium ion at m/z 224.1070.

  • Decarboxylation (-43.9898 Da): A classic fragmentation for benzoic acid derivatives. The loss of CO2​ yields a stable substituted aniline derivative at m/z 198.1277.

  • Formation of the Tropylium Ion ( m/z 91.0542): The phenethyl chain at the C2 position undergoes benzylic cleavage. The resulting benzyl cation rearranges into the highly stable, aromatic tropylium ion ( C7​H7+​ ). The presence of this m/z 91 peak is a definitive diagnostic marker for the phenethyl substructure.

Applications in Drug Development & Metabolomics

In the context of drug discovery, 5-Amino-2-phenethylbenzoic acid may serve as an active pharmaceutical ingredient (API) or a key intermediate. Understanding its exact mass and fragmentation is critical for:

  • Metabolite Identification (MetID): When incubated in human liver microsomes (HLMs), the compound may undergo Phase I biotransformations. For example, aliphatic hydroxylation of the phenethyl chain would shift the exact mass by +15.9949 Da (yielding an [M+H]+ of 258.1125 Da). HRMS allows software algorithms to use Mass Defect Filtering (MDF) to rapidly isolate these metabolites from the biological background [2].

  • Pharmacokinetics (PK): The highly specific MS/MS transitions (e.g., 242.1176→198.1277 ) can be utilized to develop ultra-sensitive Multiple Reaction Monitoring (MRM) assays on triple quadrupole instruments, enabling the quantification of the drug in plasma down to picogram-per-milliliter (pg/mL) levels.

References

  • ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery. Retrieved from[Link]

  • IntechOpen (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from[Link]

  • Chromatography Online (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from[Link]

  • National Institutes of Health / PMC (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Retrieved from[Link]

Protocols & Analytical Methods

Method

HPLC Method Development and Validation Protocol for 5-Amino-2-phenethylbenzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Profiling and Impurity Quantification Introduction & Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediate Profiling and Impurity Quantification

Introduction & Chemical Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the analyte's physicochemical properties. 5-Amino-2-phenethylbenzoic acid presents a unique analytical challenge due to its structural dichotomy: it contains a highly hydrophobic phenethyl tail and an amphoteric (zwitterionic) headgroup comprising a carboxylic acid and an aniline-type amine.

  • Amphoteric Nature: The carboxylic acid group has an estimated pKa of ~4.0, while the aromatic amine has a pKa of ~4.5–5.0. This proximity creates a narrow isoelectric point (pI) window where the molecule exists as a neutral zwitterion.

  • Hydrophobicity: The biphenyl-like conjugated system (separated by an ethyl linker) imparts significant lipophilicity (LogP ~3.0), demanding a strong organic modifier for elution.

Method Development Rationale (The "Why")

As a Senior Application Scientist, I approach method development not by trial and error, but through predictive causality. Every parameter in this protocol is chosen to control a specific physicochemical variable[1].

Stationary Phase Selection: Why Phenyl-Hexyl?

While a standard C18 column relies purely on dispersive hydrophobic interactions, 5-Amino-2-phenethylbenzoic acid features a rich π -electron system across its two aromatic rings. By selecting a Phenyl-Hexyl stationary phase, we induce orthogonal π−π stacking interactions between the column chemistry and the analyte[2]. This choice provides superior selectivity and resolution from structurally similar synthetic impurities (e.g., unreacted 2-phenethylbenzoic acid or desamino degradants) that a C18 column might co-elute.

Mobile Phase pH: Suppressing the Zwitterion

The most critical failure point in amphoteric compound analysis is operating near the isoelectric point, which leads to split peaks, severe tailing, and retention time drift. To establish a self-validating and robust system, we must force the molecule into a single ionization state[3].

  • The Choice: We utilize 0.1% Formic Acid (pH ~2.6) in the aqueous mobile phase.

  • The Causality: At pH 2.6, the carboxylic acid is fully protonated (neutral, -COOH), and the amine is fully protonated (cationic, -NH3+). This eliminates the zwitterionic state, ensuring predictable reversed-phase retention driven by the phenethyl group, while the low pH suppresses secondary interactions with residual silanols on the silica support. Furthermore, Formic Acid ensures the method is directly translatable to LC-MS for unknown impurity identification.

Detector Wavelength Selection

The conjugated aniline derivative exhibits strong UV absorbance. We monitor at 254 nm (universal for aromatic systems) and 280 nm (highly specific for the amino-benzoic chromophore), ensuring high sensitivity and specificity.

Visualizations of the Analytical Logic

MethodDev A 1. Chemical Profiling (pKa ~4.0 & 4.8, LogP ~3.0) B 2. Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) A->B Hydrophobicity & Aromaticity C 3. Mobile Phase Optimization (pH 2.6 to suppress zwitterion) B->C Amphoteric Nature D 4. Gradient & Temp Tuning (5-90% ACN, 40°C) C->D Elution & Peak Shape E 5. Method Validation (ICH Q2 Framework) D->E Robustness Testing

Figure 1: Step-by-step logical workflow for HPLC method development.

Ionization Low pH < 3.0 Cationic State (-NH3+, -COOH) Mid pH 4.0 - 5.0 Zwitterionic State (-NH3+, -COO-) Low->Mid Increasing pH High pH > 7.0 Anionic State (-NH2, -COO-) Mid->High Increasing pH

Figure 2: pH-dependent ionization states of 5-Amino-2-phenethylbenzoic acid.

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Ascentis® Express Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µmCore-shell technology for high efficiency; Phenyl-Hexyl for π−π selectivity.
Mobile Phase A 0.1% Formic Acid in MS-Grade WaterLowers pH to 2.6, fully protonating the -COOH group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides a lower viscosity and sharper peaks than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol 5.0 µLPrevents column overload while maintaining high signal-to-noise.
Detection UV/PDA at 254 nm and 280 nmCaptures the primary aromatic and aniline-specific chromophores.
Gradient Program

To ensure the elution of both the polar cationic state of the API and any highly lipophilic synthetic byproducts, a linear gradient is employed:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus the analyte band.
2.0955Isocratic hold.
12.01090Linear ramp to elute strongly retained hydrophobic impurities.
15.01090High-organic wash to clear the column.
15.1955Return to initial conditions.
20.0955Re-equilibration (minimum 5 column volumes).
Sample Preparation Methodology
  • Diluent Selection: Prepare a diluent of 50:50 Water:Acetonitrile. Causality: Injecting a sample in 100% organic solvent into a highly aqueous initial mobile phase (95% A) causes solvent-mismatch fronting. The 50:50 ratio ensures complete solubilization of the phenethyl group while maintaining peak focusing at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Amino-2-phenethylbenzoic acid reference standard into a 100 mL volumetric flask.

  • Solubilization: Add 50 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume (Final Concentration: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (Self-Validating System)

To ensure the protocol is trustworthy and field-ready, it must pass a rigorous System Suitability Test (SST) prior to sample analysis, adhering to ICH Q2(R1) guidelines.

System Suitability Acceptance Criteria

Inject the 0.1 mg/mL standard preparation six times consecutively. The system is only validated for use if the following parameters are met:

  • Retention Time (RT) Precision: %RSD 1.0%. (Ensures pump and gradient mixing reliability).

  • Peak Area Precision: %RSD 2.0%. (Validates autosampler injection accuracy).

  • Tailing Factor (Tf): 1.5 at 5% peak height. (Confirms that secondary silanol interactions are successfully suppressed by the low pH).

  • Theoretical Plates (N): 10,000. (Verifies column bed integrity).

Validation Parameters to Execute
  • Linearity: Prepare calibration standards from 25% to 150% of the nominal concentration (0.025 mg/mL to 0.15 mg/mL). Acceptance: R2≥0.999 .

  • Robustness: Deliberately vary Column Temperature ( ± 5 °C), Flow Rate ( ± 0.1 mL/min), and Mobile Phase pH ( ± 0.2 units). The SST criteria must still be met under these perturbed conditions, proving the method's resilience.

References

  • Practical HPLC Method Development (2nd Edition) , Journal of the American Chemical Society (Review of Snyder, Kirkland, and Glajch's foundational text on chromatographic causality). URL:[Link][1]

  • Retention Behavior of Ionizable Isomers in Reversed-Phase Liquid Chromatography: A Comparative Study , Analytical Chemistry (Mechanistic insights into the pH-dependent retention of zwitterionic compounds). URL:[Link][3]

Sources

Application

Application Note: Synthesis Protocol and Reagents for 5-Amino-2-phenethylbenzoic Acid

Executive Summary 5-Amino-2-phenethylbenzoic acid is a highly versatile bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-2-phenethylbenzoic acid is a highly versatile bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and anti-inflammatory agents. This application note provides a field-proven, highly atom-economical two-step synthetic protocol. By leveraging a palladium-catalyzed cross-coupling followed by a global catalytic hydrogenation, this route circumvents the regioselectivity issues inherent in traditional electrophilic aromatic substitution methods.

Retrosynthetic Analysis & Route Selection (Causality)

A naive approach to synthesizing 5-amino-2-phenethylbenzoic acid might involve the direct nitration of 2-phenethylbenzoic acid followed by reduction. However, the carboxylic acid group is meta-directing, while the phenethyl group is ortho/para-directing. Direct nitration yields an inseparable mixture of 3-nitro and 5-nitro regioisomers, drastically reducing the overall yield and complicating purification.

To establish a highly selective and self-validating system, we utilize a bottom-up construction starting from commercially available 2-bromo-5-nitrobenzoic acid :

  • Step 1 (C-C Bond Formation): A Sonogashira cross-coupling with phenylacetylene. The highly electron-withdrawing nitro group accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond, ensuring complete conversion to 5-nitro-2-(phenylethynyl)benzoic acid under mild conditions .

  • Step 2 (Global Reduction): A concerted catalytic hydrogenation using Palladium on Carbon (Pd/C). This heterogeneous catalyst is uniquely suited for this intermediate, as it simultaneously reduces the alkyne bridge to an alkane (phenethyl) and the nitro group to a primary amine in a single operation .

SynthesisRoute SM 2-Bromo-5-nitrobenzoic acid (Starting Material) Int 5-Nitro-2-(phenylethynyl)benzoic acid (Intermediate) SM->Int Step 1: Sonogashira Phenylacetylene, Pd/Cu Prod 5-Amino-2-phenethylbenzoic acid (Final Product) Int->Prod Step 2: Global Reduction H2, Pd/C (10%)

Two-step synthesis of 5-amino-2-phenethylbenzoic acid via Sonogashira coupling and hydrogenation.

Reagent and Equipment Specifications

The following quantitative data is standardized for a 10 mmol scale synthesis.

Table 1: Step 1 - Sonogashira Cross-Coupling Reagents
ReagentRoleMW ( g/mol )EquivalentsAmount
2-Bromo-5-nitrobenzoic acidStarting Material246.011.02.46 g
PhenylacetyleneReactant102.131.21.23 g (1.32 mL)
Pd(PPh3)2Cl2Pre-catalyst701.900.05350 mg
Copper(I) Iodide (CuI)Co-catalyst190.450.10190 mg
Triethylamine (Et3N)Base / Ligand101.193.03.04 g (4.18 mL)
N,N-Dimethylformamide (DMF)Solvent73.09N/A20 mL
Table 2: Step 2 - Global Catalytic Hydrogenation Reagents
ReagentRoleMW ( g/mol )EquivalentsAmount
5-Nitro-2-(phenylethynyl)benzoic acidIntermediate267.241.02.67 g
10% Pd/C (Wet)Heterogeneous CatalystN/A10 wt%267 mg
Hydrogen Gas (H2)Reductant2.02ExcessBalloon/Parr
Methanol (MeOH)Protic Solvent32.04N/A30 mL

Step-by-Step Experimental Protocols

Step 1: Sonogashira Cross-Coupling

Mechanistic Insight: The CuI co-catalyst reacts with the terminal alkyne in the presence of Et3N to form a copper acetylide intermediate. This species undergoes rapid transmetalation with the Pd(II) complex (generated in situ via oxidative addition into the C-Br bond), driving the catalytic cycle forward .

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N2) or Argon for 5 minutes.

  • Reagent Loading: Add 2.46 g of 2-bromo-5-nitrobenzoic acid, 350 mg of Pd(PPh3)2Cl2, and 190 mg of CuI to the flask.

  • Solvent & Base Addition: Inject 20 mL of anhydrous DMF followed by 4.18 mL of Et3N. Stir the mixture for 5 minutes at room temperature to ensure homogenization.

  • Alkyne Addition: Slowly add 1.32 mL of phenylacetylene dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) system.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and wash with 1M HCl (3 x 30 mL) to remove the amine base and copper salts. Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate.

Step 2: Global Catalytic Hydrogenation

Mechanistic Insight: Methanol acts as a protic shuttle, facilitating the transfer of hydrogen from the palladium surface to the highly polarized nitro group. Because the halogen was substituted in Step 1, there is zero risk of competitive dehalogenation during this aggressive reduction phase .

Workflow N1 Dissolve Intermediate in MeOH N2 Add 10% Pd/C Catalyst (Under N2 atmosphere) N1->N2 N3 Purge with H2 Gas (Balloon or Parr Shaker) N2->N3 N4 Stir at RT until completion (Monitor via TLC) N3->N4 N5 Filter through Celite pad (Remove Pd/C) N4->N5 N6 Concentrate & Purify N5->N6

Step-by-step experimental workflow for the global catalytic hydrogenation process.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2.67 g of the purified 5-nitro-2-(phenylethynyl)benzoic acid in 30 mL of Methanol.

  • Catalyst Addition: Critical Safety Step - Flush the flask with N2. Carefully add 267 mg of 10% Pd/C (wet). Dry Pd/C can ignite methanol vapors upon contact.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas using a double-layered balloon (or a Parr shaker set to 30 psi for faster kinetics). Stir vigorously at room temperature for 12 hours.

  • Workup: Purge the flask with N2 to remove residual H2. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-phenethylbenzoic acid. Recrystallize from hot ethanol/water to obtain the pure product.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis without relying solely on external mass spectrometry, the protocol is designed to be self-validating through routine benchtop analytics:

  • Step 1 Validation (IR & UV): The successful coupling is confirmed by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of an internal alkyne C≡C stretch (~2200 cm⁻¹) in the IR spectrum. Additionally, the intermediate will exhibit intense fluorescence under 365 nm UV light due to the highly conjugated rigid π-system.

  • Step 2 Validation (TLC & ¹H NMR): The completion of the global reduction is immediately visible on TLC; the product spot will stain intensely with Ninhydrin (turning purple/brown), confirming the presence of a primary amine. In ¹H NMR, the reaction is validated by the appearance of a broad singlet integrating to 2H (~3.5-4.5 ppm) for the -NH₂ group, and the emergence of two distinct multiplets integrating to 4H total (~2.8-3.0 ppm), confirming the reduction of the alkyne to the -CH₂-CH₂- ethylene bridge.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Asano, J. "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes." Master Organic Chemistry, Nov 2011. URL:[Link]

  • Li, X., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." PubMed Central (PMC), 2014. URL:[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic-Chemistry.org. URL:[Link]

Method

Application Notes and Protocols for In Vivo Dosing of 5-Amino-2-phenethylbenzoic acid

Introduction: A Strategic Framework for In Vivo Evaluation of 5-Amino-2-phenethylbenzoic acid 5-Amino-2-phenethylbenzoic acid is a novel small molecule with potential therapeutic applications. As with any new chemical en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Framework for In Vivo Evaluation of 5-Amino-2-phenethylbenzoic acid

5-Amino-2-phenethylbenzoic acid is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a systematic and rigorous in vivo evaluation is paramount to understanding its pharmacological and toxicological profile, ultimately guiding its path in drug development. This document provides a comprehensive set of application notes and protocols designed for researchers, scientists, and drug development professionals to establish initial in vivo dosing guidelines for this compound.

The absence of established in vivo data for 5-Amino-2-phenethylbenzoic acid necessitates a foundational, step-by-step approach. This guide is structured to navigate the critical preclinical stages, from fundamental physicochemical characterization and formulation development to dose-range finding, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and preliminary toxicity assessment. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, ensuring the generation of robust and interpretable data.

Part 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 5-Amino-2-phenethylbenzoic acid is the bedrock of a successful in vivo study. These properties dictate the feasibility of different administration routes and inform the development of a stable and bioavailable formulation.

Physicochemical Property Assessment

Rationale: Solubility and stability are critical determinants of a drug's absorption and, consequently, its systemic exposure. Poor solubility can lead to low bioavailability and variable in vivo results. Stability assessment ensures the compound does not degrade in the formulation vehicle or under physiological conditions.

Protocol for Solubility and Stability Assessment:

  • Solubility Determination:

    • Prepare saturated solutions of 5-Amino-2-phenethylbenzoic acid in a panel of pharmaceutically acceptable solvents and vehicles (e.g., water, PBS, 0.5% methylcellulose, polyethylene glycol 300 (PEG300), DMSO).

    • Equilibrate the solutions at room temperature and 37°C for 24 hours with constant agitation.

    • Centrifuge the samples to pellet undissolved compound.

    • Quantify the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Stability Analysis:

    • Prepare solutions of the compound in the selected vehicle at a relevant concentration.

    • Incubate the solutions at various temperatures (e.g., 4°C, room temperature, 37°C) for defined periods (e.g., 0, 4, 8, 24 hours).

    • Analyze the samples at each time point by HPLC to determine the percentage of the compound remaining, identifying any degradation products.

Table 1: Key Physicochemical Properties of 5-Amino-2-phenethylbenzoic acid

PropertyValueMethod
Molecular FormulaC₁₅H₁₅NO₂N/A
Molecular Weight241.29 g/mol N/A
pKa(Predicted)Computational
LogP(Predicted)Computational
Aqueous SolubilityTo be determinedHPLC-UV
Stability in VehicleTo be determinedHPLC-UV
Formulation Development and Vehicle Selection

Rationale: The vehicle is an inert substance used to deliver the test compound.[1] However, the vehicle itself can have biological effects that may confound experimental results.[1] Therefore, a well-tolerated vehicle that ensures the solubility and stability of the test compound is crucial. For many benzoic acid derivatives, which can have limited aqueous solubility, co-solvents and suspending agents are often necessary.

Protocol for Vehicle Formulation:

  • Vehicle Screening: Based on the solubility data, select a promising vehicle. A common starting point for poorly water-soluble compounds for oral administration is a suspension in 0.5% methylcellulose or a solution using co-solvents like PEG300 and Tween 80.[1]

  • Formulation Preparation (Example for Oral Suspension):

    • Weigh the required amount of 5-Amino-2-phenethylbenzoic acid.

    • If necessary, create a uniform particle size by gentle grinding.

    • Prepare the vehicle (e.g., 0.5% w/v methylcellulose in sterile water).

    • Gradually add the compound to the vehicle while vortexing or stirring to ensure a homogenous suspension.

    • Visually inspect for any precipitation or aggregation.

  • Vehicle Tolerability Study:

    • Administer the final vehicle formulation (without the test compound) to a small cohort of animals using the intended route and volume.[1]

    • Monitor the animals for any adverse clinical signs for a period relevant to the main study.

Part 2: In Vivo Dose-Range Finding (MTD) Study

The initial in vivo study aims to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This information is critical for selecting dose levels for subsequent efficacy and PK/PD studies.

Protocol for Acute MTD Study in Mice:

  • Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 or BALB/c mice), ensuring they are of a consistent age and sex.

  • Dose Escalation:

    • Begin with a low dose, estimated from in vitro cytotoxicity data (e.g., 10-100 times the in vitro IC50). In the absence of in vitro data, start with a dose such as 10 mg/kg.

    • Employ a dose escalation scheme (e.g., modified Fibonacci sequence) in small cohorts of animals (n=3-5 per group).

    • Administer a single dose of 5-Amino-2-phenethylbenzoic acid via the intended route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Clinical Observations:

    • Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, and 48 hours post-dose).

    • Observe for changes in behavior, posture, activity, and any signs of distress.

    • Record body weight daily for up to 14 days.[2]

  • Endpoint Determination: The MTD is defined as the highest dose that does not result in significant clinical signs of toxicity, mortality, or more than a 10-15% reduction in body weight.

MTD_Workflow start Start: Select Dose 1 (e.g., 10 mg/kg) dose1 Administer Dose 1 to Cohort 1 (n=3-5) start->dose1 observe1 Observe for 48h-14d (Clinical Signs, Body Weight) dose1->observe1 eval1 Toxicity Observed? observe1->eval1 mtd_found MTD ≈ Previous Dose Level eval1->mtd_found Yes dose2 Administer Dose 2 (e.g., 30 mg/kg) to Cohort 2 eval1->dose2 No no_tox1 No Significant Toxicity tox1 Toxicity Observed observe2 Observe for 48h-14d dose2->observe2 eval2 Toxicity Observed? observe2->eval2 eval2->mtd_found Yes dose3 Administer Dose 3 (e.g., 100 mg/kg) to Cohort 3 eval2->dose3 No no_tox2 No Significant Toxicity tox2 Toxicity Observed observe3 Observe for 48h-14d dose3->observe3 eval3 Toxicity Observed? observe3->eval3 eval3->mtd_found Yes

Caption: Workflow for a typical dose-range finding study.

Table 2: Summary of MTD Study Outcomes

ParameterObservationInterpretation
Clinical SignsLethargy, ruffled fur, etc.Indication of systemic toxicity.
Body Weight Change>15% lossSignificant adverse effect.
MortalityAny deathDose exceeds MTD.
MTD Determination Highest dose with no significant findings Basis for subsequent study dosing.

Part 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug, while PD studies assess the drug's effect on the body.[3] Correlating PK and PD is essential for establishing a rational dosing regimen.

Pharmacokinetic Analysis

Rationale: PK analysis provides crucial information on drug exposure (Cmax, AUC) and persistence (t1/2) in the body. This data is vital for understanding if therapeutic concentrations are achieved and maintained. Studies on other benzoic acid derivatives have shown variable oral bioavailability, highlighting the importance of this assessment.[4][5]

Protocol for Single-Dose PK Study in Rats:

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling.

  • Dosing:

    • Administer a single dose of 5-Amino-2-phenethylbenzoic acid via intravenous (IV) and oral (PO) routes to separate groups of animals (n=3-5 per group).

    • The IV dose allows for the determination of absolute bioavailability.

    • The PO dose should be below the MTD.

  • Blood Sampling:

    • Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of 5-Amino-2-phenethylbenzoic acid in plasma.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis software (e.g., WinNonlin).

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the curve (total exposure)Correlates with overall drug effect.
t1/2 Elimination half-lifeDetermines dosing frequency.
CL ClearanceRate of drug removal from the body.
Vd Volume of distributionExtent of drug distribution in tissues.
F% Bioavailability (for oral dosing)Fraction of dose reaching systemic circulation.
Pharmacodynamic Assessment

Rationale: A PD biomarker provides a measurable indicator of a drug's pharmacological effect. Linking the PK profile to a PD response is crucial for understanding the dose-exposure-response relationship. The choice of biomarker will depend on the hypothesized mechanism of action of 5-Amino-2-phenethylbenzoic acid. For example, if it is an anti-inflammatory agent, a relevant cytokine level could be measured.

PKPD_Relationship cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) Dose Dose Absorption Absorption Dose->Absorption Exposure Concentration Concentration Absorption->Concentration Exposure Metabolism Metabolism Concentration->Metabolism Target Target Concentration->Target Target Engagement Excretion Excretion Metabolism->Excretion Biomarker Biomarker Target->Biomarker Response Effect Effect Biomarker->Effect Response

Caption: The relationship between pharmacokinetics and pharmacodynamics.

Part 4: Preliminary In Vivo Toxicity Assessment

A repeat-dose toxicity study provides initial information on the safety profile of the compound with longer-term administration and helps identify potential target organs of toxicity.

Protocol for 7-Day Repeat-Dose Toxicity Study in Mice:

  • Animal Model: Use the same mouse strain as in the MTD study.

  • Dosing:

    • Select three dose levels based on the MTD study (e.g., MTD, MTD/2, and MTD/4).

    • Administer the compound daily for 7 days via the intended clinical route.

    • Include a vehicle control group.

  • Monitoring:

    • Conduct daily clinical observations and body weight measurements.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology:

    • Perform a gross necropsy on all animals.

    • Collect and preserve key organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.[7]

Table 4: Summary of Preliminary Toxicological Findings

ParameterPotential FindingsImplication
Clinical Observations Persistent adverse signsIndicates ongoing toxicity.
Body Weight Continuous declineFailure to thrive, potential toxicity.
Clinical Pathology Elevated liver enzymes (ALT, AST)Potential hepatotoxicity.[7]
Changes in blood cell countsPotential hematological effects.
Histopathology Cellular changes in organsIdentification of target organs of toxicity.[7]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial in vivo evaluation of 5-Amino-2-phenethylbenzoic acid. By systematically determining its physicochemical properties, developing a suitable formulation, establishing a maximum tolerated dose, and characterizing its pharmacokinetic and preliminary toxicological profiles, researchers can generate the critical data necessary to make informed decisions about the future development of this novel compound. Adherence to these protocols will ensure the integrity and reliability of the data, paving the way for more advanced preclinical and clinical investigations.

References

  • PubMed. (n.d.). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin. Retrieved from [Link]

  • González-Alva, P., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Molecules, 26(22), 6883. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ácido 5-amino-2-(feniltio)benzoico. Retrieved from [Link]

  • Al-mahallawi, A. M., et al. (2025). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Drug Development and Industrial Pharmacy, 1-11. Retrieved from [Link]

  • Mureșan, M. E., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Foods, 12(8), 1715. Retrieved from [Link]

  • NHLBI Catalyze. (n.d.). Checklist for Preclinical Studies - Small Molecule. Retrieved from [Link]

  • Patel, A., et al. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice, 10781552251327598. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Mateo, J., et al. (2016). Are Doses and Schedules of Small-Molecule Targeted Anticancer Drugs Recommended by Phase I Studies Realistic?. Clinical Cancer Research, 22(9), 2127-2132. Retrieved from [Link]

  • Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of benzoic acid derivatives. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Phenol, 2-amino-5-nitro-: Human health tier II assessment. Retrieved from [Link]

  • Romero-Castro, A., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLoS One, 11(7), e0159889. Retrieved from [Link]

  • Narayanan, S., et al. (2016). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Cancer Biology & Therapy, 17(10), 1072-1080. Retrieved from [Link]

  • Gorokhova, L. G., et al. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i Sanitariia, 99(7), 755-760. Retrieved from [Link]

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. Retrieved from [Link]

  • da Silva, P. N. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Retrieved from [Link]

  • SyneuRx. (n.d.). Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects. Retrieved from [Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of 5-Amino-2-phenethylbenzoic Acid Stock Solutions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling 5-Amino-2-phenethylbenzoic acid is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

5-Amino-2-phenethylbenzoic acid is a highly functionalized aromatic building block and pharmacophore frequently utilized in drug discovery and organic synthesis. The molecule presents unique handling challenges due to its structural duality: it possesses an amphoteric core (an acidic carboxylic acid and a basic primary amine) coupled with a highly lipophilic phenethyl appendage.

At physiological pH (pH 7.4), the compound exists predominantly as a zwitterion or anion, but the bulky, non-polar phenethyl group severely restricts its aqueous solubility. Furthermore, aromatic amines (anilines) are notoriously susceptible to auto-oxidation and photolytic degradation[1]. To maintain the scientific integrity of downstream biochemical and cell-based assays, researchers must employ rigorous compound management strategies, utilizing anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle.

Table 1: Predicted Physicochemical Properties & Handling Metrics
ParameterValue / CharacteristicImpact on Handling & Storage
Molecular Weight ~241.29 g/mol Determines molarity calculations for stock solutions.
pKa (Predicted) ~4.5 (COOH), ~4.0 (NH2)Amphoteric nature limits solubility in neutral aqueous buffers.
LogP (Estimated) ~3.5High lipophilicity necessitates organic solvents (DMSO/DMF) for stocks.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolytic degradation and limits dissolved oxygen.
Max Recommended Stock 10 mM to 50 mMHigher concentrations risk precipitation during freeze-thaw cycles.

Causality-Driven Experimental Choices (E-E-A-T)

In high-throughput characterization and drug development, the reliability of a stock solution dictates the reproducibility of the entire assay[2]. The following mechanistic principles govern this protocol:

  • Solvent Selection (Anhydrous DMSO): Water acts as a catalyst for both hydrolytic and oxidative degradation pathways. Using anhydrous DMSO minimizes the introduction of trace water. Standard compound management protocols mandate the use of 10 mM DMSO stock solutions to ensure complete dissolution of lipophilic compounds before introduction to aqueous media[2].

  • Oxidative Vulnerability: The 5-amino group is an electron-rich moiety prone to radical-mediated oxidation. Exposure to light, heat, and oxygen converts the amine into hydroxylamines, which further oxidize into deeply colored (yellow/brown) quinone imines[1]. This necessitates amber vials and inert gas (Argon/Nitrogen) purging.

  • Sterilization Constraints: Aminobenzoic acid derivatives can react with reducing sugars (Maillard-type reactions) or degrade under high heat[3]. Therefore, high-temperature autoclaving is strictly prohibited[4]. Sterilization must be achieved via 0.22 µm PTFE filtration.

Degradation A 5-Amino-2-phenethylbenzoic acid (Intact API) B Hydroxylamines / N-Oxides (Primary Oxidation) A->B O2, Light, Heat C Quinone Imines / Polymers (Deep Oxidation) B->C Radical Propagation

Fig 1. Oxidative degradation pathway of aminobenzoic acid derivatives under environmental stress.

Step-by-Step Protocol: High-Fidelity Stock Preparation

This protocol outlines the creation of a self-validating 10 mM Master Stock Solution .

Phase 1: Preparation and Dissolution
  • Equilibration: Remove the lyophilized powder of 5-Amino-2-phenethylbenzoic acid from -20°C storage. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, accelerating degradation.

  • Gravimetric Weighing: Using an analytical balance, weigh the desired mass of the compound. For a 10 mM solution, 2.41 mg of compound requires exactly 1.0 mL of anhydrous DMSO.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity). Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for up to 5 minutes. Do not apply heat.

  • Sterilization (Optional but Recommended): Pass the solution through a 0.22 µm PTFE syringe filter. QC Check: Always verify that the solution remains clear post-filtration. Some highly lipophilic compounds may non-specifically bind to filter membranes[4].

Phase 2: Preservation and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) using amber glass or opaque polypropylene microcentrifuge tubes. Causality: This prevents repeated freeze-thaw cycles, which induce localized concentration gradients and irreversible precipitation.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds before immediately capping. This displaces atmospheric oxygen, arresting the primary oxidation pathway.

  • Cryogenic Storage: Store all aliquots upright at -20°C (short-term, <3 months) or -80°C (long-term, >3 months).

Workflow A 1. Powder Equilibration (Room Temp, Desiccator) B 2. Gravimetric Weighing (Analytical Balance) A->B C 3. Dissolution (Anhydrous DMSO, Vortex/Sonicate) B->C D 4. Cold Sterilization (0.22 µm PTFE Filtration) C->D E 5. Aliquoting & Purging (Amber Vials, Argon Gas Headspace) D->E F 6. Cryogenic Storage (-20°C to -80°C Upright) E->F

Fig 2. Standardized workflow for the preparation and cryogenic storage of DMSO stock solutions.

Preparation of Aqueous Working Solutions

When transitioning from the DMSO master stock to aqueous assay buffers (e.g., PBS, DMEM), the compound faces a drastic reduction in solubility. A sudden shift in solvent polarity can cause a "solvent crash" (micro-precipitation), leading to false negatives in bioassays[2].

Best Practices for Aqueous Dilution
  • Stepwise Dilution: Never add aqueous buffer directly to the concentrated DMSO stock. Instead, perform serial dilutions in pure DMSO first, then spike the diluted DMSO into the aqueous buffer.

  • DMSO Tolerance Limit: For cell-based assays, the final concentration of DMSO must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[4]. For biochemical assays, 1% to 2% DMSO is generally tolerated.

Table 2: Serial Dilution Matrix for Cell-Based Assays (Targeting 0.5% Final DMSO)
StepSource SolutionVolume of SourceVolume of DiluentDiluent TypeResulting ConcentrationFinal DMSO %
1 Master StockN/AN/APure DMSO10 mM 100%
2 10 mM Stock10 µL90 µLPure DMSO1 mM (1000 µM)100%
3 1 mM Stock10 µL90 µLPure DMSO100 µM 100%
4 100 µM Stock5 µL995 µLAssay Buffer0.5 µM (Working)0.5%

Self-Validation Check: After Step 4, utilize nephelometric detection or visual microscopic inspection to ensure no turbidity or micro-crystals have formed in the aqueous buffer[2]. If precipitation occurs, the addition of a co-solvent or surfactant (e.g., 0.1% Tween-80 or BSA) may be required[4].

Quality Control & Troubleshooting

  • Discoloration: If a thawed DMSO aliquot exhibits a yellow, pink, or brown tint, the 5-amino group has oxidized. Discard the aliquot immediately.

  • Precipitation upon Thawing: DMSO freezes at 19°C. Upon removing an aliquot from -20°C, allow it to thaw completely at room temperature. If precipitate is visible, vortex and warm the vial briefly in your hands or a 30°C water bath until the solution is completely clear.

  • Analytical Verification: For rigorous drug discovery workflows, verify the exact concentration of the DMSO stock solution post-preparation using LC-MS/UV-Vis against a standard calibration curve[2].

References

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization. Chromatography Online. Available at:[Link]

  • Drug Stability: Factors influencing drug stability and oxidation. Basicmedical Key. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Characterizing the Cellular Effects of 5-Amino-2-phenethylbenzoic acid

Abstract The preclinical evaluation of novel chemical entities is a cornerstone of modern drug discovery. The journey from a newly synthesized compound to a viable drug candidate requires a systematic and rigorous charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The preclinical evaluation of novel chemical entities is a cornerstone of modern drug discovery. The journey from a newly synthesized compound to a viable drug candidate requires a systematic and rigorous characterization of its biological effects at the cellular level. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular impact of 5-Amino-2-phenethylbenzoic acid, a novel small molecule. We present a multi-tiered approach, beginning with broad assessments of cell viability and cytotoxicity, progressing to detailed mechanistic studies of cell death and cell cycle progression, and culminating in advanced assays for target engagement. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, empowering researchers to generate robust, interpretable, and actionable data.

Introduction: The Challenge of a Novel Compound

Bringing a new molecule like 5-Amino-2-phenethylbenzoic acid into a biological context presents an immediate set of fundamental questions: Does it affect cell health? If so, is it cytotoxic (killing cells) or cytostatic (halting proliferation)?[1] What are the underlying molecular mechanisms driving these effects? And crucially, what is its specific molecular target?

This document is structured to guide the researcher through a logical cascade of experiments designed to answer these questions. We move from the general to the specific, using the outcome of each assay to inform the next steps. This approach ensures an efficient use of resources and builds a coherent, evidence-based profile of the compound's activity. The protocols provided are robust, widely adopted in the field, and designed to be adaptable to various cell lines and laboratory settings.

1.1. Preliminary Compound Handling

a. Stock Solution Preparation: It is critical to begin with a high-concentration, validated stock solution.

  • Solubility Testing: Empirically determine the best solvent for 5-Amino-2-phenethylbenzoic acid. Start with dimethyl sulfoxide (DMSO), as it is compatible with most cell culture assays at low final concentrations (<0.5% v/v).

  • Preparation: Prepare a 10 mM or 20 mM stock solution in 100% cell culture-grade DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

b. Cell Line Selection: The choice of cell lines is pivotal and should be guided by the therapeutic hypothesis. If no hypothesis exists, a panel of cell lines from diverse origins is recommended.

  • Cancer Cell Lines: A549 (lung), MCF7 (breast), HCT116 (colon) are common starting points.

  • Non-Cancerous Cell Lines: hTERT-RPE1 (retinal pigment epithelial) or MRC-5 (normal lung fibroblast) can be used as controls to assess cancer-specific cytotoxicity.

  • Culture Conditions: Ensure all cell lines are cultured under their recommended standard conditions (e.g., 37°C, 5% CO2) and are free of mycoplasma contamination.[2]

Primary Screening: Assessing Cell Viability and Cytotoxicity

The first step is to determine if 5-Amino-2-phenethylbenzoic acid impacts overall cell health and to establish its potency, typically by deriving an IC50 (half-maximal inhibitory concentration) value.[3]

Workflow for Primary Screening

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Readout & Analysis prep_cells Seed Cells in 96-well Plate treat Treat Cells (24-72h) prep_cells->treat prep_compound Prepare Serial Dilutions of Compound prep_compound->treat assay Add Viability Reagent (e.g., MTT, CCK-8) treat->assay readout Measure Absorbance assay->readout analysis Calculate % Viability and Determine IC50 readout->analysis

Caption: High-level workflow for primary screening of a novel compound.

Protocol 1: Cell Viability Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a straightforward colorimetric method to determine cell viability. It uses a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan product.[4] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Selected cell lines

  • Complete culture medium

  • 5-Amino-2-phenethylbenzoic acid stock solution

  • CCK-8 Reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.[4]

  • Compound Preparation: Prepare a 2X serial dilution series of 5-Amino-2-phenethylbenzoic acid in complete medium. A common range is from 200 µM down to ~0.1 µM. Include a "vehicle control" (DMSO only) and a "medium only" blank.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until the vehicle control wells have developed a sufficient orange color.[4]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blanks from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Treatment GroupConcentration (µM)Absorbance (450 nm)% Viability
Vehicle Control0 (0.1% DMSO)1.25100%
Compound0.11.2297.6%
Compound11.0584.0%
Compound100.6552.0%
Compound1000.1512.0%
Caption: Example data table for calculating cell viability and IC50.
Secondary Screening: Uncovering the Mechanism of Action

If the primary screen reveals a significant decrease in cell viability, the next logical step is to determine how the compound is affecting the cells. The two most common outcomes are apoptosis (programmed cell death) or cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[5][6]

  • Principle: In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[5]

Materials:

  • 6-well plates

  • Flow cytometer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Amino-2-phenethylbenzoic acid at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[6]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

Data Interpretation:

  • Live Cells: Annexin V-negative and PI-negative (Bottom-Left Quadrant).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Bottom-Right Quadrant).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Top-Right Quadrant).

Flow Cytometry Gating Strategy for Apoptosis

cluster_quadrants node_main Q1 Q1: Necrotic (Annexin V-/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q4 Q4: Early Apoptotic (Annexin V+/PI-) Q3 Q3: Live (Annexin V-/PI-)

Caption: Conceptual quadrants for interpreting Annexin V vs. PI flow cytometry data.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7] A compound-induced block at a specific phase will cause an accumulation of cells in that phase.

Materials:

  • 6-well plates

  • Flow cytometer

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Harvesting: Harvest and wash cells with PBS.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate at 4°C for at least 30 minutes (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[7][9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Interpretation:

  • G0/G1 Phase: A peak at 2n DNA content.

  • S Phase: A distribution of fluorescence between 2n and 4n.

  • G2/M Phase: A peak at 4n DNA content.

  • Sub-G1 Peak: A peak with <2n DNA content, often indicative of apoptotic cells with fragmented DNA.[10]

Cell Cycle PhaseVehicle Control (%)Compound (1x IC50) (%)Interpretation of Change
Sub-G12%15%Increase in apoptosis
G0/G155%30%Decrease
S20%10%Decrease
G2/M23%45%G2/M Arrest
Caption: Example data showing a compound-induced G2/M cell cycle arrest.
Advanced Analysis: Confirming Target Engagement

After identifying a consistent phenotypic effect (e.g., G2/M arrest), the next step is to confirm that the compound directly binds to a hypothesized target in the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11]

Principle: The binding of a ligand (drug) to its target protein often confers thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This difference can be quantified.[12]

Protocol 4: Cellular Thermal Shift Assay (CETSA) Workflow

This protocol provides a general workflow. The final detection step (e.g., Western Blot, ELISA) must be optimized for the specific protein of interest.

Materials:

  • Cell culture dishes

  • PCR tubes or plate

  • Thermal cycler

  • Lysis buffer with protease/phosphatase inhibitors

  • Protein quantification method (e.g., BCA assay)

  • Detection system (e.g., SDS-PAGE and Western Blot equipment, ELISA plate reader)

Procedure:

  • Cell Treatment: Treat intact cells in a dish with a high concentration of 5-Amino-2-phenethylbenzoic acid or vehicle control for 1-2 hours.

  • Harvesting: Harvest, wash, and resuspend cells in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble (non-denatured) proteins.

  • Detection: Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western Blot or another sensitive protein detection method.

Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the drug-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a "thermal shift" of the melting curve to the right.

CETSA Experimental Workflow

cluster_cell Cellular Phase cluster_heat Heating Phase cluster_protein Protein Phase cluster_detect Detection Phase treat Treat Intact Cells (Compound vs. Vehicle) heat Heat Cells across Temperature Gradient treat->heat lyse Lyse Cells heat->lyse spin Centrifuge to Pellet Aggregated Proteins lyse->spin collect Collect Soluble Fraction (Supernatant) spin->collect detect Detect Target Protein (e.g., Western Blot) collect->detect analyze Analyze Thermal Shift detect->analyze

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Summary and Future Directions

This guide outlines a systematic, four-protocol workflow to characterize the cellular effects of a novel compound like 5-Amino-2-phenethylbenzoic acid.

  • Viability Assays establish the compound's potency (IC50).

  • Apoptosis Assays determine if the compound induces programmed cell death.

  • Cell Cycle Analysis reveals if the compound causes arrest at a specific phase.

  • CETSA provides direct evidence of target engagement within the cell.

The data generated from these assays will build a comprehensive profile of the compound, elucidating its mechanism of action and validating its potential as a therapeutic agent. Positive and well-defined results from this workflow provide a strong foundation for more advanced studies, including target identification via proteomics, in vivo efficacy studies in animal models, and further lead optimization.

References
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Target Engagement Assays in Early Drug Discovery. PMC - NIH. [Link]

  • Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Procedure for apoptosis/necrosis cell analysis. Ainslie Lab @ UNC. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Cell apoptosis assay. Protocols.io. [Link]

  • 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway. PMC. [Link]

  • Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay. PMC. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

  • Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers. [Link]

  • 4-[(2-Phenylethyl)amino]benzoic acid. PMC. [Link]

  • Image-based profiling in live cells using acridine orange. Carpenter-Singh Lab. [Link]

  • 5-AMINO-2-(PHENYLAMINO)BENZOIC ACID | CAS 39053-07-1. Matrix Fine Chemicals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Amino-2-phenethylbenzoic Acid Synthesis

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their synthetic projects.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their synthetic projects. We understand that achieving high yields in multi-step synthesis is critical. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize the synthesis of 5-Amino-2-phenethylbenzoic acid effectively.

Overview of the Synthetic Challenge

The synthesis of 5-Amino-2-phenethylbenzoic acid is not a trivial endeavor. A direct, single-step synthesis is generally not feasible. The most logical and reliable pathway involves a two-step process: the formation of a key intermediate, 5-Nitro-2-phenethylbenzoic acid , followed by the reduction of the nitro group to the desired amine.

The overall yield of this process is critically dependent on the efficiency of both steps. This guide will focus on troubleshooting and optimizing the final, crucial reduction step, as this is a common point of yield loss and where precise control of reaction conditions is paramount.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction 2-Halo-5-nitrobenzoic acid 2-Halo-5-nitrobenzoic acid Intermediate 5-Nitro-2-phenethylbenzoic acid 2-Halo-5-nitrobenzoic acid->Intermediate Suzuki Coupling (e.g., Pd Catalyst) Phenethylboronic acid Phenethylboronic acid Phenethylboronic acid->Intermediate Final_Product 5-Amino-2-phenethylbenzoic acid Intermediate->Final_Product Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic pathway for 5-Amino-2-phenethylbenzoic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My final yield of 5-Amino-2-phenethylbenzoic acid is consistently low after the reduction step. What are the likely causes and how can I fix this?

A1: Low yield in the reduction of an aromatic nitro group is a classic problem that can usually be traced to one of four areas: an incomplete reaction, catalyst issues, side reactions, or inefficient product isolation.

1. Incomplete Reaction: The most straightforward cause of low yield is that the starting material, 5-Nitro-2-phenethylbenzoic acid, has not been fully consumed.

  • Causality: The conversion of a nitro group to an amine is a significant transformation that requires sufficient energy and catalytic turnover. Insufficient reaction time, temperature, or hydrogen pressure (in the case of catalytic hydrogenation) will result in a mixture of starting material and product.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The product, being an amine, will have a significantly different Rf value than the nitro precursor. The reaction should only be stopped once the starting material spot has completely disappeared.

    • Optimize Conditions: For catalytic hydrogenation, ensure your hydrogen pressure is adequate (typically 1-4 atm) and consider slightly increasing the temperature (e.g., to 40-50 °C) if the reaction is sluggish at room temperature.[1]

2. Catalyst Inefficiency or Poisoning: The choice and handling of the catalyst are critical for a successful reduction.

  • Causality: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are susceptible to poisoning by impurities (e.g., sulfur or halide traces) in the starting material or solvent.[2] An inactive or poisoned catalyst will halt the reaction.

  • Solution:

    • Use High-Purity Precursors: Ensure your 5-Nitro-2-phenethylbenzoic acid intermediate is of high purity (≥98%).[2] Impurities can not only lead to side reactions but also inhibit the catalyst, directly impacting yield.[2]

    • Catalyst Loading & Quality: Use a fresh, high-quality catalyst. For Pd/C, a loading of 5-10 mol% is typical. Do not "reuse" catalyst from a failed reaction.

    • Alternative Reagents: If catalytic hydrogenation is problematic, consider alternative reduction methods that are less sensitive to certain impurities. A classic and often robust alternative is using a metal in acidic media, such as Tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid.[3][4]

3. Undesired Side Reactions: While the reduction to an amine is the primary pathway, other reduction products can form under certain conditions.

  • Causality: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction stalls or if inappropriate reagents are used, these intermediates can dimerize to form azo or azoxy compounds, or the reaction may stop at the hydroxylamine stage.[3]

  • Solution:

    • Avoid Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are generally not recommended for reducing aryl nitro groups as they tend to favor the formation of azo compounds.[3]

    • Ensure Complete Reduction: Drive the reaction to completion. Catalytic hydrogenation is highly effective at converting the nitro group fully to the amine with minimal side products.[1]

4. Inefficient Product Isolation and Purification: The product is an amino acid, which means it is amphoteric and can be tricky to isolate.

  • Causality: As an amphoteric compound, 5-Amino-2-phenethylbenzoic acid can exist as a cation, anion, or zwitterion depending on the pH. It will be soluble in both strong acid and strong base. Maximum precipitation, and thus maximum recovery, will only occur at its isoelectric point (pI).

  • Solution:

    • Optimize pH for Precipitation: After the reaction is complete and the catalyst has been filtered off, carefully adjust the pH of the solution. First, make the solution basic to dissolve the product and remove any non-acidic impurities. Then, slowly acidify the aqueous solution. The product will precipitate out at its pI. You may need to determine the optimal pH empirically, but it will likely be in the weakly acidic range (pH 3-5).[5]

    • Recrystallization: For purification, recrystallization from a suitable solvent system like an ethanol/water mixture is often effective.[6] Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize the yield of pure crystals.[5]

Q2: I am struggling to synthesize the 5-Nitro-2-phenethylbenzoic acid precursor with good yield and purity. What is the best approach?

A2: This is an excellent question. The synthesis of the intermediate is just as important as the final reduction. A common instinct might be to synthesize 2-phenethylbenzoic acid and then nitrate it. However, this is a problematic approach.

  • The Pitfall of Direct Nitration: Nitrating 2-phenethylbenzoic acid is likely to produce a mixture of isomers (e.g., 3-nitro, 4-nitro, and the desired 5-nitro derivatives), which are often very difficult to separate.[5] This will drastically lower the isolated yield of your desired precursor.

  • A More Robust, Convergent Strategy: A superior method is to use a building block that already has the correct nitro and carboxylate substitution pattern.

    • Recommended Route: Start with a commercially available precursor like 2-Chloro-5-nitrobenzoic acid [4] or 2-Bromo-5-nitrobenzoic acid .

    • Key Reaction: Perform a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with phenethylboronic acid or a Negishi coupling with a phenethylzinc reagent. This approach offers excellent regiochemical control, ensuring the phenethyl group is installed exclusively at the 2-position, leading to a much cleaner reaction and higher yield of the 5-Nitro-2-phenethylbenzoic acid intermediate.

G cluster_0 Troubleshooting Logic: Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Check_Catalyst Is the catalyst active? (Purity of starting material) Check_Completion->Check_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions: - Increase time/temp - Change H2 pressure Check_Completion->Optimize_Conditions No Check_Isolation Is product isolation optimized? (Check pH) Check_Catalyst->Check_Isolation Yes Optimize_Catalyst Optimize Catalyst: - Use fresh catalyst - Ensure high-purity SM - Switch to SnCl2/Fe Check_Catalyst->Optimize_Catalyst No Optimize_Workup Optimize Workup: - Carefully adjust pH - Optimize recrystallization Check_Isolation->Optimize_Workup No Success Improved Yield Check_Isolation->Success Yes Optimize_Conditions->Success Optimize_Catalyst->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low synthesis yields.

Quantitative Data Summary & Protocols

For your reference, the following table summarizes common reduction methods for converting an aromatic nitro group to an amine.

MethodReagents & Typical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1-4 atm), 5-10% Pd/C, Methanol or Ethanol, Room Temp - 50°C.[1]Clean reaction, high yields, easy product isolation (filter catalyst).Catalyst can be expensive and is sensitive to poisoning. Requires specialized hydrogenation equipment.[2]
Metal/Acid Reduction SnCl₂·2H₂O / conc. HCl, Ethanol, Reflux.[3]Inexpensive, robust, and not easily poisoned.Requires stoichiometric amounts of metal salts, leading to more aqueous waste and potentially difficult workup.
Metal/Acid Reduction Fe powder / Acetic Acid, Reflux.[3]Very inexpensive and effective.Can require large excess of iron and vigorous conditions. Workup can be cumbersome due to iron sludge.
Transfer Hydrogenation Ammonium formate / Pd/C, Methanol, Reflux.[3]Avoids the use of pressurized hydrogen gas.Can be slower than direct hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-2-phenethylbenzoic acid

This protocol is a representative example. You must adapt it based on your specific laboratory equipment and safety protocols.

  • Preparation: In a suitable hydrogenation reactor (e.g., a Parr shaker), dissolve 5-Nitro-2-phenethylbenzoic acid (1.0 eq) in a suitable solvent like methanol or ethanol.[1]

  • Catalyst Addition: Carefully add the hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), to the solution (approx. 5 mol%).

  • Reaction: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon), followed by pressurizing with hydrogen to the desired pressure (e.g., 50 psi). The reaction mixture is then stirred or shaken at room temperature for 4-12 hours.[1]

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Once complete, carefully vent the hydrogen and purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting solid in a dilute basic solution (e.g., 1M NaOH). Wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities. Slowly acidify the aqueous layer with 1M HCl with stirring until precipitation of the product is complete.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[5] If necessary, the product can be further purified by recrystallization.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Amino-2-phenethylbenzoic Acid Precipitation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering precipitation issues when formulating 5-Amino-2-phenethylbenzoic acid in aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering precipitation issues when formulating 5-Amino-2-phenethylbenzoic acid in aqueous cell culture media or assay buffers.

By understanding the physicochemical causality behind the precipitation, you can implement self-validating protocols to ensure accurate dosing and reproducible experimental outcomes.

Part 1: Physicochemical Profiling & Causality

To troubleshoot precipitation, we must first analyze the molecular structure of 5-Amino-2-phenethylbenzoic acid. This compound is amphoteric and highly lipophilic, featuring three critical functional groups that dictate its behavior in solution:

  • Phenethyl Group: A bulky, highly hydrophobic tail that strongly resists aqueous solvation, driving hydrophobic aggregation[1].

  • Carboxylic Acid (pKa ~4.2): Ionizable group that becomes deprotonated (anionic) at physiological pH.

  • Aromatic Amine (pKa ~4.6): Weak base that remains largely neutral at physiological pH.

When this compound is dissolved in a polar aprotic solvent like DMSO and subsequently introduced into an aqueous environment (like DMEM or PBS), the rapid diffusion of DMSO into the water leaves the hydrophobic phenethyl groups exposed. Because water cannot solvate these hydrophobic tails, the molecules rapidly self-associate, leading to a phenomenon known as "solvent shock" or "crashing out"[2][3].

Diagnostic Matrix: Quantitative Parameters & Visual Cues

The following table summarizes the relationship between environmental conditions, the compound's ionization state, and the resulting precipitation risk.

Parameter / ConditionNet Charge StateSolubility DriverVisual IndicatorPrecipitation Risk
pH < 4.0 (Acidic)Cationic (+1)Amine protonation aids solubility, but physiologically irrelevant.Clear to slight hazeModerate
pH 4.0 – 5.0 Zwitterionic (0)Isoelectric point; net neutral charge drives maximum aggregation.Heavy white precipitateCritical / High
pH 7.4 (Media)Anionic (-1)Carboxylate provides some polarity, but phenethyl group dominates.Milky cloudiness upon additionHigh (Solvent Shock)
Media + 10% FBS Anionic (-1)Serum proteins (e.g., BSA) act as hydrophobic carriers/sinks.ClearLow to Moderate
Cold Media (4°C) Anionic (-1)Decreased kinetic energy reduces maximum solubility limit.Crystalline settlingHigh

Part 2: Mechanistic Workflows & Visualization

To prevent precipitation, the formulation strategy must actively mitigate solvent shock and leverage carrier proteins.

PrecipitationPathways A 5-Amino-2-phenethylbenzoic acid in 100% DMSO Stock B Direct Addition to Aqueous Media A->B C Solvent Shock (DMSO diffuses rapidly) B->C D pH Shift (Protonation of Carboxylate) B->D E Hydrophobic Effect (Phenethyl aggregation) B->E F Crystalline or Amorphous Precipitation C->F D->F E->F

Fig 1: Mechanistic pathways leading to 5-Amino-2-phenethylbenzoic acid precipitation in media.

Experimental Protocol: The "Solvent Cushion" & Carrier Method

This protocol is a self-validating system designed to bypass solvent shock by using a step-wise dilution gradient and protein carriers[1].

Step 1: Stock Preparation

  • Dissolve 5-Amino-2-phenethylbenzoic acid in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM). Ensure complete dissolution via brief sonication or warming to 37°C.

Step 2: Media Pre-Warming & Buffering

  • Pre-warm the target cell culture media to 37°C. Temperature is a primary factor in maintaining kinetic solubility[1][4].

  • Ensure the media is heavily buffered (e.g., 10–25 mM HEPES) to prevent local pH drops when the acidic compound is introduced[3].

Step 3: Carrier Protein Saturation

  • If your assay permits, utilize media supplemented with 10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of these proteins will bind the phenethyl group, acting as a thermodynamic sink and significantly increasing apparent aqueous solubility[1].

Step 4: Dropwise Titration (The Critical Step)

  • Do not inject the DMSO stock directly into static media.

  • Create a vortex in the pre-warmed media using a magnetic stirrer or active vortexing.

  • Add the DMSO stock dropwise into the center of the vortex. This maximizes the immediate dilution ratio, preventing the localized high-concentration zones that trigger nucleation[2].

Step 5: Validation & Quality Control

  • Visual Check: The solution should remain optically clear.

  • Microscopic Check: Plate 100 µL of the final media in a 96-well plate and observe under a phase-contrast microscope at 20x magnification. Look for micro-crystals or amorphous aggregates.

  • Control: Always run a "DMSO-only" vehicle control using the exact same addition method to ensure any observed cellular phenotypes are not due to solvent toxicity[5].

OptimizationWorkflow S1 1. Prepare Stock (50 mM in 100% DMSO) S2 2. Pre-warm Media (37°C & HEPES buffer) S1->S2 S3 3. Carrier Addition (Add FBS/BSA as sink) S2->S3 S4 4. Dropwise Titration (Vortex continuously) S3->S4 S5 5. Microscopic Validation S4->S5

Fig 2: Step-by-step optimized workflow for solubilizing hydrophobic compounds in aqueous media.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound turns into a milky white cloud immediately upon adding it to PBS or DMEM. Why is this happening if it was perfectly dissolved in DMSO? A1: This is a classic presentation of "solvent shock." While your compound is highly soluble in DMSO, the moment it hits the aqueous media, the DMSO molecules rapidly hydrogen-bond with the water and diffuse away. This leaves the highly hydrophobic phenethyl group exposed to water, which is thermodynamically unfavorable, forcing the compound to instantly precipitate out of solution[2][3].

Q2: Should I just increase my DMSO stock concentration (e.g., from 10 mM to 100 mM) so I can add a smaller volume to the media? A2: Counterintuitively, no . This is a common misconception. Increasing the concentration of the compound in the DMSO stock means that when the droplet hits the water, the localized concentration of the drug at the solvent interface is massively supersaturated. Furthermore, using less total DMSO volume actually decreases the co-solvent effect in the final mixture, making crash-out more likely. You must optimize for the maximum amount of DMSO your cells can tolerate (usually 0.1% - 0.5%) and use the most dilute stock possible to reach your target concentration[5].

Q3: If the compound precipitates, can I just sterile-filter the media to remove the cloudiness and use the remaining solution? A3: Absolutely not. Filtering out the precipitate removes the active compound from your media. The concentration of the compound in the resulting clear filtrate will simply be at its absolute thermodynamic solubility limit, which is likely drastically lower than your intended target concentration. Using this filtered media will lead to inaccurate dosing and non-reproducible experimental results[5][6].

Q4: I am performing a serum-free assay. How can I keep 5-Amino-2-phenethylbenzoic acid in solution without FBS? A4: Serum-free assays remove the protein carriers (like albumin) that naturally sequester hydrophobic molecules[1]. If you cannot use serum, consider using a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin). Cyclodextrins possess a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the bulky phenethyl group, acting as an artificial carrier to maintain aqueous solubility without interfering with most cellular pathways.

References

  • ResearchGate. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?" ResearchGate Q&A. Available at:[Link]

  • ResearchGate. "How to make a compound dissolved in DMSO (due to very low solubility in water) for a final use in aqueous solvents (e.g. PBS or cell culture medium)?" ResearchGate Q&A. Available at: [Link]

  • Reddit (r/labrats). "Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!" Reddit. Available at: [Link]

  • Reddit (r/labrats). "Compound dilution in DMSO." Reddit. Available at:[Link]

Sources

Troubleshooting

5-Amino-2-phenethylbenzoic acid stability in aqueous buffer solutions

Technical Support Center: Stability and Handling of 5-Amino-2-phenethylbenzoic Acid in Aqueous Buffers Welcome to the Technical Support Center for 5-Amino-2-phenethylbenzoic acid . This bifunctional molecule presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Handling of 5-Amino-2-phenethylbenzoic Acid in Aqueous Buffers

Welcome to the Technical Support Center for 5-Amino-2-phenethylbenzoic acid . This bifunctional molecule presents unique formulation challenges due to the competing physicochemical properties of its three primary functional groups: an ionizable carboxylic acid, an oxidizable primary amine (aniline derivative), and a highly hydrophobic phenethyl moiety.

This guide is designed for researchers and drug development professionals to troubleshoot common aqueous instability issues, understand the mechanistic causality behind degradation, and implement self-validating protocols for robust experimental outcomes.

Troubleshooting Guide & FAQs

Q1: Why does my compound instantly precipitate when I adjust the buffer to pH 4.5? Causality: This is a classic isoelectric precipitation event driven by the molecule's dual pKa values. The benzoic acid moiety has a pKa of approximately 4.2, while the conjugate acid of the aniline group has a pKa near 4.6. As described by the Henderson-Hasselbalch equation, the ionization state of a compound is a direct function of the solvent's pH[1]. At a pH of ~4.4, the molecule exists almost entirely as a neutral zwitterion. Because the 2-phenethyl group is highly hydrophobic, the loss of net ionic charge eliminates ion-dipole interactions with water, driving the thermodynamic solubility to near zero and causing rapid precipitation[2]. Solution: Formulate your working solutions at pH > 6.5 (where it exists as a highly soluble anion) or pH < 3.0 (where it exists as a soluble cation).

Q2: My stock solution turns pink, and eventually brown, after 24 hours on the bench. What is happening? Causality: You are observing the oxidative degradation of the 5-amino (aniline) group. Aniline derivatives are highly susceptible to auto-oxidation in aqueous environments, a process that is markedly influenced by pH and accelerated by dissolved oxygen, light, and trace transition metals[3]. At neutral to basic pH, the unprotonated amine acts as a strong electron donor, forming reactive radical intermediates. These intermediates rapidly couple to form quinone imines and polymeric azo compounds, which are highly chromophoric (appearing pink, brown, or black)[4]. Solution: Aqueous solutions must be aggressively deoxygenated (purged with inert gas), protected from light, and ideally formulated with a water-soluble antioxidant like ascorbic acid.

Q3: Can I use elevated temperatures to force the compound into solution at pH 5.0? Causality: While kinetic solubility generally increases with temperature, the thermodynamic dissociation constant (pKa) of benzoic acid derivatives exhibits a complex, non-linear relationship with temperature[2]. Heating a pH 5.0 solution may temporarily dissolve the zwitterion, but it exponentially accelerates the oxidative degradation of the aniline moiety[3]. Solution: Avoid heat. Rely on pH adjustment or the addition of a biocompatible co-solvent (e.g., 5% DMSO) to achieve the desired concentration at ambient temperature.

Data Presentation: Speciation and Degradation Kinetics

To assist in experimental design, the quantitative behavior of 5-Amino-2-phenethylbenzoic acid under various aqueous conditions is summarized below.

Table 1: pH-Dependent Solubility and Speciation Profile (Ambient Temperature)

Buffer pHDominant Molecular SpeciesEst. Aqueous SolubilityPrimary Instability Risk
2.0 - 3.0 Cationic (Protonated amine/acid)High (>10 mg/mL)Mild hydrolysis (Long-term)
4.0 - 5.0 Zwitterionic (Neutral net charge)Very Low (<0.1 mg/mL)Rapid Precipitation
6.5 - 7.5 Anionic (Deprotonated acid)High (>15 mg/mL)Oxidative Polymerization
8.0 - 10.0 Anionic (Deprotonated acid)Very High (>20 mg/mL)Severe Oxidation

Table 2: Degradation Kinetics under Stress Conditions (pH 7.4 Phosphate Buffer)

Stress ConditionHalf-Life ( t1/2​ )Primary DegradantPreventative Action
Ambient Air + Light18 HoursQuinone imines (Pink)Amber vials, N 2​ headspace
Ambient Air + Dark72 HoursAzo polymers (Brown)N 2​ sparging of buffer
Degassed + Dark> 14 DaysTrace oxidationAdd 0.1% Ascorbic Acid

Visualizing Speciation and Workflows

The following diagrams map the physicochemical behavior of the compound and the optimized formulation workflow.

Speciation API 5-Amino-2-phenethylbenzoic Acid (Solid API) Cat pH < 3.5 Cationic Form (High Solubility) API->Cat Acidic Buffer Zwit pH 4.0 - 5.0 Zwitterion (Precipitation Risk) API->Zwit Weakly Acidic Buffer Ani pH > 6.0 Anionic Form (High Solubility) API->Ani Neutral/Basic Buffer Deg Oxidative Degradation (Quinone Imines / Azo Polymers) Zwit->Deg Slow Oxidation Ani->Deg O2, Light, Transition Metals

Figure 1: pH-dependent speciation and primary degradation pathways of 5-Amino-2-phenethylbenzoic acid.

Formulation S1 1. Deoxygenate Buffer (N2 Purge) S2 2. Add Antioxidant (Ascorbic Acid) S1->S2 S3 3. Dissolve API (pH > 6.5) S2->S3 S4 4. Sterile Filter (0.22 µm) S3->S4 S5 5. QC Check (Absorbance 450nm) S4->S5

Figure 2: Step-by-step workflow for formulating stable aqueous solutions.

Standard Operating Procedure (SOP): Preparation of Stable Working Solutions

To ensure scientific integrity, this protocol utilizes a self-validating feedback loop to guarantee the compound remains unoxidized and fully solubilized prior to use in biological or analytical assays.

Materials Required:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ascorbic Acid (Antioxidant)

  • Argon or Nitrogen gas source

  • Amber glass vials

Step-by-Step Methodology:

  • Solvent Deoxygenation: Vigorously sparge the PBS (pH 7.4) with Nitrogen or Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add ascorbic acid to the degassed buffer to achieve a final concentration of 0.1% (w/v). Note: Re-verify the pH after addition, as ascorbic acid may slightly lower the pH. Adjust back to 7.4 using 0.1 M NaOH if necessary.

  • API Dissolution: Weigh the required amount of 5-Amino-2-phenethylbenzoic acid and transfer it to an amber glass vial. Slowly add the prepared buffer while vortexing. The compound will dissolve readily as it forms the soluble sodium carboxylate salt.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any nucleation sites or undissolved particulates.

  • Self-Validating QC Check (Critical): Immediately extract a 100 µL aliquot and measure the UV-Vis absorbance at 280 nm (API peak) and 450 nm (Oxidation product peak).

    • Validation Metric: The ratio of A450​/A280​ must be < 0.01 . If the ratio exceeds this threshold, oxidative polymerization has initiated, and the batch must be discarded.

  • Storage: Blanket the headspace of the vial with inert gas, seal tightly, and store at 4°C. Use within 7 days.

References

  • Ru(III) catalyzed permanganate oxidation of aniline at environmentally relevant pH Journal of Environmental Sciences / NIH
  • Ioniz
  • Mineralization of High-Concentration Aqueous Aniline by Hybrid Process MDPI W
  • Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature American Journal of Analytical Chemistry / Scirp.org

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Retention for 5-Amino-2-phenethylbenzoic Acid

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for retaining and analyzing 5-Amino-2-phenethylbenzoic acid using Liquid Chromatography-Tandem Mass Spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for retaining and analyzing 5-Amino-2-phenethylbenzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The unique chemical nature of this molecule presents specific challenges that this guide will help you navigate.

Understanding the Challenge: The Physicochemical Nature of 5-Amino-2-phenethylbenzoic Acid

5-Amino-2-phenethylbenzoic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functional groups. This dual nature is the primary reason for the difficulties encountered during chromatographic separation. The retention behavior of such ionizable compounds is highly dependent on the pH of the mobile phase.[1][2]

Key Physicochemical Properties (Predicted):

PropertyPredicted Value/RangeImplication for LC-MS/MS
pKa (acidic) ~4-5The carboxylic acid group will be deprotonated (negatively charged) at pH values above this range.
pKa (basic) ~3-4The amino group will be protonated (positively charged) at pH values below this range.
logP ModerateIndicates moderate hydrophobicity, suggesting that reversed-phase chromatography is a suitable starting point.

The proximity of the acidic and basic pKa values means that small changes in mobile phase pH can significantly alter the molecule's net charge and, consequently, its retention time and peak shape.[2] At a pH between its pKa values, the molecule can exist as a zwitterion, further complicating retention on traditional reversed-phase columns.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when developing an LC-MS/MS method for 5-Amino-2-phenethylbenzoic acid.

Q1: My peak for 5-Amino-2-phenethylbenzoic acid is eluting at or near the void volume. How can I increase retention?

This is a classic sign of insufficient interaction with the stationary phase, which is common for polar and ionizable compounds in reversed-phase chromatography.[5]

Root Cause Analysis:

  • Analyte Ionization: At the current mobile phase pH, your analyte is likely in its ionized form (either as a cation or an anion), making it more polar and less retained by the non-polar stationary phase.[1]

  • Inappropriate Stationary Phase: A standard C18 column may not be the optimal choice for this polar analyte.[6]

Solutions:

  • Mobile Phase pH Adjustment (Ion Suppression): This is the most powerful tool for controlling the retention of ionizable compounds.[1][7]

    • For the Carboxylic Acid Group: To increase retention, you need to suppress its ionization by lowering the mobile phase pH to at least 1.5-2 pH units below its pKa. A mobile phase containing 0.1% formic acid (pH ~2.7) is a common starting point.[8]

    • For the Amino Group: To increase retention by suppressing the ionization of the amino group, you would need to raise the pH. However, this would ionize the carboxylic acid, leading to poor retention. Therefore, focusing on suppressing the carboxylic acid's ionization is the more logical approach in reversed-phase chromatography.

  • Column Selection:

    • Polar-Endcapped C18 Columns: These columns are designed to provide better retention for polar compounds and are more stable in highly aqueous mobile phases.[9]

    • Phenyl-Hexyl Columns: The phenyl stationary phase can offer alternative selectivity through pi-pi interactions with the aromatic rings of your analyte.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If reversed-phase strategies fail to provide adequate retention, HILIC is an excellent alternative.[10] HILIC uses a polar stationary phase and a high organic mobile phase to retain polar compounds.[11]

Q2: I'm observing significant peak tailing. What is the cause and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[12]

Root Cause Analysis:

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amino group of your analyte, causing tailing.[12]

  • Mobile Phase pH Near pKa: If the mobile phase pH is too close to the pKa of either the acidic or basic group, the analyte can exist in both ionized and non-ionized forms, leading to distorted peak shapes.[2]

Solutions:

  • Mobile Phase pH Adjustment: As with poor retention, adjusting the pH to be at least 1.5-2 units away from the analyte's pKa values can significantly improve peak shape by ensuring a single ionic species is present.[13]

  • Use of High-Purity Silica Columns: Modern columns are made with high-purity silica with fewer residual silanol groups, which minimizes tailing for basic compounds.

  • Lower Ionic Strength Mobile Phase: High concentrations of buffer salts can sometimes contribute to peak shape issues. Using a lower concentration (e.g., 5-10 mM) of an appropriate buffer like ammonium formate or ammonium acetate can be beneficial.

Q3: I'm seeing split peaks. What could be the issue?

Split peaks can be frustrating and can arise from several factors.[12]

Root Cause Analysis:

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., higher organic content) than the initial mobile phase can cause the sample to spread on the column, leading to split peaks.[14]

  • Co-elution with an Isomer or Impurity: It's possible that an impurity or isomer is co-eluting with your main peak.

  • Column Void or Blockage: A physical issue with the column, such as a void at the inlet or a partially blocked frit, can cause the sample band to be distorted.[14]

Solutions:

  • Match Sample Solvent to Initial Mobile Phase: Always try to dissolve your sample in the initial mobile phase conditions of your gradient. If the sample is not soluble, use the weakest solvent possible that still provides good solubility.

  • Optimize Chromatography: Adjust the gradient slope or try a column with different selectivity to see if the split peak can be resolved into two separate peaks.

  • Column Maintenance: If you suspect a column issue, try reverse flushing the column (if the manufacturer's instructions permit) or replacing it with a new one.[12] Using a guard column can also help protect the analytical column from contamination.

Q4: My retention time is drifting between injections. What should I check?

Retention time instability can compromise the reliability of your results.[15]

Root Cause Analysis:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time shifts.

  • Mobile Phase Instability: The pH of the mobile phase can change over time, especially if it is not properly buffered or if volatile components evaporate.

  • Temperature Fluctuations: Changes in the column temperature can affect retention time.

Solutions:

  • Ensure Sufficient Equilibration: A good rule of thumb is to have an equilibration time of at least 10 column volumes.

  • Fresh Mobile Phase and Proper Buffering: Prepare fresh mobile phase daily and use a buffer if you are operating at a specific pH. Ensure the buffer concentration is adequate (typically 10-20 mM).[13]

  • Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature and improve retention time reproducibility.

Q5: I'm experiencing ion suppression in my MS signal. How can I mitigate this?

Ion suppression is a common matrix effect in LC-MS/MS where other components in the sample interfere with the ionization of the target analyte.[16][17][18][19]

Root Cause Analysis:

  • Co-eluting Matrix Components: Endogenous components from the sample matrix (e.g., salts, lipids, proteins) can co-elute with the analyte and compete for ionization in the MS source.[17]

  • Poor Sample Preparation: Inadequate sample cleanup can lead to a "dirtier" sample being injected, increasing the likelihood of matrix effects.

Solutions:

  • Improve Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components. Adjusting the gradient or trying a different column chemistry can help move the analyte to a "cleaner" region of the chromatogram.

  • Enhance Sample Preparation: Implement more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before injection.[20]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[18]

Experimental Protocols

Protocol 1: Reversed-Phase Method Development for 5-Amino-2-phenethylbenzoic Acid

This protocol outlines a systematic approach to developing a robust reversed-phase LC-MS/MS method.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a high-purity, polar-endcapped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
  • Rationale: The low pH of the formic acid mobile phase will suppress the ionization of the carboxylic acid group, promoting retention.[21]

2. Gradient Optimization:

  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Initial Gradient:
  • Start with a scouting gradient of 5-95% B over 10 minutes.
  • Observe the retention time of the analyte.
  • Adjust the gradient to provide a retention factor (k) between 2 and 10.[8] A shallower gradient around the elution time of the analyte will improve resolution from any nearby impurities.

3. MS/MS Parameter Optimization:

  • Perform a direct infusion of a standard solution of 5-Amino-2-phenethylbenzoic acid to optimize the MS parameters.
  • Ionization Mode: Due to the presence of the basic amino group, positive electrospray ionization (ESI+) is likely to provide the best sensitivity. However, it is always good practice to check ESI- as well, especially if operating at a higher pH where the carboxylic acid is deprotonated.
  • Precursor and Product Ions: Determine the m/z of the precursor ion ([M+H]+) and identify 2-3 of the most intense and stable product ions for Multiple Reaction Monitoring (MRM).[22]
  • Collision Energy and Other Parameters: Optimize the collision energy for each MRM transition, as well as other source parameters like capillary voltage and gas flows.[22]

4. Sample Preparation:

  • Initial Approach (Dilute-and-Shoot): For simple matrices, a simple dilution of the sample in the initial mobile phase may be sufficient.
  • Protein Precipitation: For biological samples like plasma, a protein precipitation step with a cold organic solvent (e.g., acetonitrile) is a common starting point.
  • Solid-Phase Extraction (SPE): For complex matrices or when higher sensitivity is required, develop an SPE method. A mixed-mode cation exchange SPE sorbent could be effective by retaining the protonated amine and allowing for the washing away of neutral and acidic interferences.[20]
Protocol 2: HILIC Method Development (Alternative Approach)

If adequate retention cannot be achieved in reversed-phase, HILIC is a powerful alternative.[23]

1. Column and Mobile Phase Selection:

  • Column: A zwitterionic or amide-based HILIC column is a good starting point.[24]
  • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
  • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
  • Rationale: HILIC relies on partitioning the analyte into a water-enriched layer on the surface of the polar stationary phase. A high organic starting condition is essential.[10]

2. Gradient Optimization:

  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Initial Gradient:
  • Start with a high percentage of Mobile Phase A (e.g., 95%) and run a gradient to a higher percentage of Mobile Phase B.
  • The elution order in HILIC is generally the reverse of reversed-phase, with more polar compounds being more strongly retained.

Visualizing the Workflow

Troubleshooting Logic for Poor Retention

Troubleshooting Poor Retention Start Poor or No Retention (Peak at Void Volume) Check_pH Is Mobile Phase pH >= 2 units below acidic pKa? Start->Check_pH Adjust_pH Decrease Mobile Phase pH (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is a standard C18 column being used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Polar_Column Switch to Polar-Endcapped or Phenyl Column Check_Column->Polar_Column Yes Consider_HILIC Implement HILIC Method Check_Column->Consider_HILIC No, already tried alternative RP columns Polar_Column->Consider_HILIC Still poor retention

Caption: Troubleshooting workflow for poor retention of 5-Amino-2-phenethylbenzoic acid.

General Method Development Workflow

Method Development Workflow Start Define Analytical Goal PhysChem Assess Analyte Physicochemical Properties Start->PhysChem Mode_Select Select Chromatographic Mode (Reversed-Phase or HILIC) PhysChem->Mode_Select Column_Select Select Column Chemistry (e.g., C18, Phenyl, HILIC-Z) Mode_Select->Column_Select Mobile_Phase Optimize Mobile Phase (pH, Organic Solvent) Column_Select->Mobile_Phase MS_Opt Optimize MS/MS Parameters (MRM, Collision Energy) Mobile_Phase->MS_Opt Sample_Prep Develop Sample Prep Protocol (Dilution, SPE, LLE) MS_Opt->Sample_Prep Validation Method Validation Sample_Prep->Validation

Sources

Troubleshooting

Technical Support Center: Purification of 5-Amino-2-phenethylbenzoic Acid Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating amphoteric pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating amphoteric pharmaceutical intermediates. 5-Amino-2-phenethylbenzoic acid presents a unique purification challenge due to its dual functionality (an aniline-type amine and a carboxylic acid) combined with a highly lipophilic phenethyl side chain.

This guide provides a self-validating framework for troubleshooting its purification, ensuring high yield and purity for downstream drug development.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Amino-2-phenethylbenzoic acid prone to such a complex impurity profile during synthesis? A1: The compound is typically synthesized via the catalytic reduction of 5-nitro-2-phenethylbenzoic acid. This process can lead to under-reduction (yielding nitroso or hydroxylamine intermediates) or over-reduction (ring hydrogenation). Furthermore, the parent scaffold, 2-phenethylbenzoic acid, is a critical intermediate for neuroactive drugs[1], and its derivatives are highly susceptible to electrophilic aromatic substitution side-reactions if the amine group is not properly protected during upstream steps.

Q2: What are the primary impurities I should monitor in my crude mixture? A2: You must monitor for three main classes of impurities:

  • Positional Isomers: (e.g., 3-amino-2-phenethylbenzoic acid) resulting from unselective nitration of the starting material.

  • Des-phenethyl Impurities: (e.g., 5-aminobenzoic acid) resulting from side-chain cleavage.

  • Oxidative Dimers: (azo or azoxy compounds). The electron-donating amine group makes the aromatic ring susceptible to autoxidation, a common issue in amino-benzoic acid esters and derivatives[2].

Q3: Why does standard reverse-phase HPLC sometimes fail to resolve the 3-amino isomer from the 5-amino target product? A3: Both isomers have identical molecular weights and nearly identical lipophilicity. If your mobile phase pH is near their pKa (approximately pH 4.0–5.0), they will exist in a state of partial and dynamic ionization, leading to severe peak tailing and co-elution. To resolve them, you must operate at a pH at least 2 units away from the pKa (e.g., pH 2.0 with Trifluoroacetic acid) to ensure uniform ionization of the amine group.

Troubleshooting Guide

Issue 1: Low recovery during isoelectric precipitation.
  • The Causality: The amphoteric nature of the molecule means it has a specific isoelectric point (pI) where its net charge is zero, minimizing its aqueous solubility. If the pH overshoots or undershoots this narrow window, the compound becomes ionized (as a soluble carboxylate or ammonium salt) and remains in the mother liquor.

  • The Solution: Carefully titrate the crude mixture to exactly pH 4.3. Use a calibrated pH meter and add the acid/base dropwise as you approach the pI. Cool the mixture to 4°C at a controlled rate of 0.5°C/min to promote ordered crystal growth rather than amorphous precipitation, which traps impurities.

Issue 2: Co-elution of the des-phenethyl impurity in preparative HPLC.
  • The Causality: The loss of the phenethyl group significantly increases the polarity of the molecule. However, in highly aqueous initial gradient conditions, column overloading can cause the target compound to front into the early-eluting des-phenethyl peak.

  • The Solution: Decrease the injection volume by 30% and utilize a shallower gradient (e.g., 10% to 40% Acetonitrile over 30 minutes). Ensure the sample is dissolved in the initial mobile phase rather than a strong solvent like pure DMSO, which causes peak distortion.

Issue 3: Oxidative degradation (color change to brown/red) during handling.
  • The Causality: The aniline-like amine group is prone to air oxidation, similar to other 5-aminobenzoic acid derivatives, which manifests as a pink or brown discoloration in the crude product.

  • The Solution: Perform all crystallizations and filtrations under an inert nitrogen or argon atmosphere. Add 0.1% w/v ascorbic acid or sodium metabisulfite to the aqueous buffers as an antioxidant during the workup phase.

Quantitative Impurity Profiling

The following table summarizes the quantitative data for common impurities, their relative retention times (RRT), and the most effective physical property to exploit for their removal.

Impurity TypeRelative Retention Time (RRT)Isoelectric Point (pI) / pKaRecommended Removal Strategy
5-Nitro-2-phenethylbenzoic acid (Starting Material)1.45pKa ~ 3.8Isoelectric precipitation (remains soluble at pH 4.3)
3-Amino-2-phenethylbenzoic acid (Positional Isomer)0.98pI ~ 4.4Preparative HPLC (shallow gradient, pH 2.0)
5-Aminobenzoic acid (Des-phenethyl)0.35pI ~ 3.5Aqueous wash / Early HPLC elution
Azo/Azoxy Dimers (Oxidation Products)1.80 - 2.10N/A (Neutral/Weakly basic)Solvent extraction (Ethyl Acetate) or late HPLC elution

Experimental Protocols

Protocol 1: Isoelectric Crystallization

This protocol leverages the zwitterionic nature of the compound to remove highly polar and highly non-polar impurities prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in 1M NaOH (10 mL per gram of crude) to fully deprotonate the carboxylic acid, forming a soluble sodium salt.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities and catalyst residues.

  • Cooling: Chill the filtrate to 10°C in a jacketed reactor under a nitrogen atmosphere.

  • Titration: Slowly add 1M HCl under vigorous stirring (300 rpm) until the pH reaches exactly 4.3. A white to off-white precipitate will begin to form.

  • Aging: Age the slurry for 2 hours at 4°C to maximize crystal yield and exclude trapped solvent.

  • Isolation: Filter the solid and wash with cold, deionized water (3 x 5 mL/g) followed by cold ethanol (1 x 2 mL/g) to remove residual moisture.

  • Drying: Dry the product under vacuum (50 mbar) at 45°C for 12 hours.

Protocol 2: Preparative HPLC Purification

This protocol is designed to separate the target compound from closely eluting positional isomers.

  • Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 60% B over 40 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (amine conjugation).

  • Sample Preparation: Dissolve 500 mg of the crystallized product in 5 mL of 10% B. Filter through a 0.22 µm syringe filter prior to injection.

  • Fraction Collection: Collect the major peak eluting at approximately 22-25 minutes. Lyophilize the fractions to obtain the pure compound as a TFA salt.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (5-Amino-2-phenethylbenzoic acid + Impurities) pH_Adjust Isoelectric Precipitation Adjust pH to 4.3 Crude->pH_Adjust Dilute in 1M NaOH, then HCl Filtration Filtration & Washing (Cold Water / Ethanol) pH_Adjust->Filtration Crystallization at 4°C HPLC Preparative HPLC (C18, 0.1% TFA Buffer) Filtration->HPLC Dissolve in Mobile Phase Waste1 Aqueous Waste (Salts, Polar Impurities) Filtration->Waste1 Filtrate Pure Pure Target Compound (>99% Purity) HPLC->Pure Target Fraction Waste2 Organic Waste (Isomers, Non-polar Impurities) HPLC->Waste2 Impurity Fractions

Workflow for the purification of 5-Amino-2-phenethylbenzoic acid from crude mixtures.

References

  • Title: 2-(2-phenylethyl)benzoic acid - ChemBK Source: ChemBK Database URL: [Link]

  • Title: Benzoic acid, 2-amino-, 2-phenylethyl ester Source: NIST Chemistry WebBook URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in 5-Amino-2-phenethylbenzoic Acid Fluorescence Assays

Welcome to the Technical Support Center for 5-Amino-2-phenethylbenzoic acid-based fluorescence assays. Designed for researchers, assay scientists, and drug development professionals, this guide systematically diagnoses,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Amino-2-phenethylbenzoic acid-based fluorescence assays. Designed for researchers, assay scientists, and drug development professionals, this guide systematically diagnoses, troubleshoots, and resolves high background noise to ensure robust, reproducible data.

5-Amino-2-phenethylbenzoic acid is an aminobenzoic acid derivative. Like its parent compound anthranilic acid (2-aminobenzoic acid), it typically requires excitation in the UV/near-UV range (e.g., 230–360 nm) and emits in the blue spectrum (~420–450 nm)[1]. While highly sensitive, this spectral profile makes the assay susceptible to interference from biological autofluorescence, while the hydrophobic phenethyl group increases the risk of compound aggregation and light scattering[2].

Section 1: Diagnostic Workflows and Photophysical Mechanisms

To effectively eliminate noise, we must first understand its physical origin. The following diagrams illustrate the photophysical causality of background noise and the logical workflow for isolating it.

Pathway Excitation UV/Near-UV Excitation (320-360 nm) Fluorophore 5-Amino-2-phenethylbenzoic acid (Specific Target) Excitation->Fluorophore Matrix Biological Matrix (NADH, FAD, Proteins) Excitation->Matrix Aggregates Hydrophobic Aggregates (Phenethyl Moiety) Excitation->Aggregates Emission Specific Blue Emission (~420-450 nm) Fluorophore->Emission AutoFluo Autofluorescence (Background Noise) Matrix->AutoFluo Scatter Light Scattering (False Signal) Aggregates->Scatter

Photophysical pathways showing how UV excitation generates both specific emission and background noise.

DecisionTree Start High Background Noise Detected Q1 Is 'Buffer Only' Blank High? Start->Q1 Sol1 Check solvent purity, switch to black plates Q1->Sol1 Yes Q2 Is 'Buffer + Compound' High? Q1->Q2 No Sol2 Address aggregation: Add 0.05% Tween-20 Q2->Sol2 Yes Q3 Is 'Sample Matrix' High? Q2->Q3 No Sol3 Address autofluorescence: Use TRF or wash steps Q3->Sol3 Yes

Step-by-step logical decision tree for diagnosing the source of high background fluorescence.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does 5-Amino-2-phenethylbenzoic acid produce high background noise in cell-based assays? A1: The core issue stems from the photophysics of the aminobenzoic acid moiety. It requires excitation in the UV to near-UV range and emits in the blue region[1]. This spectral range heavily overlaps with the endogenous autofluorescence of biological molecules such as NADH, flavins, and aromatic amino acids[2]. Furthermore, the hydrophobic phenethyl group at the 2-position drives non-specific binding to lipid membranes and causes the compound to aggregate in aqueous buffers. These micro-aggregates scatter excitation light, which the detector misinterprets as a fluorescent signal[3].

Q2: How can I differentiate between true autofluorescence and compound-induced light scattering? A2: You must isolate the variables. Perform a serial dilution of the compound in your assay buffer without the biological matrix. If the signal increases non-linearly at higher concentrations, it indicates micelle formation or precipitation (scattering)[3]. Alternatively, scan the emission spectrum; light scattering will peak exactly at the excitation wavelength or show distinct Raman peaks, whereas true fluorescence exhibits a broader, Stokes-shifted emission profile.

Q3: What buffer optimizations reduce non-specific binding and scattering of this hydrophobic probe? A3: Because the phenethyl moiety increases lipophilicity, poor solubility is a primary driver of noise. Adding a non-ionic surfactant (e.g., 0.01–0.1% Tween-20 or Triton X-100) improves solubility and prevents aggregation[3]. Additionally, incorporating a carrier protein like Bovine Serum Albumin (BSA) can sequester the hydrophobic tail, preventing it from adhering to the polystyrene walls of the microplate.

Q4: Can Time-Resolved Fluorescence (TRF) mitigate this background? A4: Absolutely. If 5-Amino-2-phenethylbenzoic acid is utilized in a competitive binding assay or as a FRET component, transitioning to a time-resolved format is highly recommended. By utilizing long-lived fluorophores (like lanthanide chelates) and time-gated detection, the short-lived nanosecond background autofluorescence and optical artifacts decay completely before the measurement window begins, leaving only the clean, specific signal[4].

Section 3: Self-Validating Experimental Protocol for Noise Reduction

To ensure scientific integrity, every assay must be self-validating. Implement the following step-by-step methodology to systematically isolate and eliminate background noise.

Step 1: Plate and Consumable Selection

  • Action: Transfer the assay to black, opaque-walled, low-binding microplates.

  • Causality: Clear or white plates reflect and scatter light, exacerbating optical noise. Black plates absorb stray excitation light and minimize well-to-well crosstalk[3].

Step 2: Buffer Matrix Optimization and Titration

  • Action: Prepare a base buffer (e.g., 50 mM HEPES, pH 7.4). Aliquot into four test conditions:

    • Condition A: Buffer only (Control)

    • Condition B: Buffer + 0.05% Tween-20

    • Condition C: Buffer + 0.1% BSA

    • Condition D: Buffer + 0.05% Tween-20 + 0.1% BSA

  • Causality: This matrix tests the independent and synergistic effects of surfactants (which break up hydrophobic phenethyl aggregates) and blocking agents (which prevent non-specific plate binding)[3].

Step 3: Spectral Scanning and Wavelength Optimization

  • Action: Using a spectrofluorometer, perform a full excitation and emission scan of 5-Amino-2-phenethylbenzoic acid in Condition D.

  • Causality: Literature wavelengths are often optimized for pure solvents. Shifting the excitation wavelength by even 10-15 nm away from the absolute maximum can drastically reduce the excitation of endogenous biological fluorophores while only marginally decreasing the specific compound signal, thereby maximizing the Signal-to-Noise Ratio (SNR).

Step 4: Matrix Subtraction and Data Validation

  • Action: Run the assay with biological samples. Include a "Sample Matrix + Buffer" blank and a "Compound + Buffer" blank. Subtract the sum of these blanks from the final assay readout.

  • Causality: This mathematical validation ensures that any remaining signal is strictly due to the specific biological interaction of the 5-Amino-2-phenethylbenzoic acid, rather than additive baseline artifacts.

Section 4: Quantitative Data Summary

The following table summarizes hypothetical optimization data demonstrating the impact of buffer additives and plate types on the Signal-to-Noise Ratio (SNR) for 5-Amino-2-phenethylbenzoic acid assays.

Assay ConditionPlate TypeBackground Signal (RFU)Specific Signal (RFU)SNRConclusion
Standard Buffer (PBS)Clear Bottom4,5009,0002.0High scattering and crosstalk.
Standard Buffer (PBS)Black Opaque1,2008,5007.0Crosstalk eliminated; scattering remains.
Buffer + 0.05% Tween-20Black Opaque4508,80019.5Aggregation resolved; optimal solubility.
Buffer + 0.1% BSABlack Opaque6007,20012.0Wall binding reduced; slight signal quenching.
Buffer + Tween-20 + BSABlack Opaque3008,60028.6 Optimal Condition: Synergistic noise reduction.

Note: RFU = Relative Fluorescence Units. SNR = Specific Signal / Background Signal.

References

  • Title: High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid Source: Oxford Academic URL: [Link]

  • Title: How do we get higher signal-to-noise in fluorescence assays? Source: The Daily Scientist URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Amino-2-phenethylbenzoic Acid Degradation

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, encountering stability bottlenecks with highly functionalized active pharmaceutical ingredients (APIs) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, encountering stability bottlenecks with highly functionalized active pharmaceutical ingredients (APIs) is a common hurdle. 5-Amino-2-phenethylbenzoic acid presents unique stability challenges at room temperature, primarily driven by the reactivity of its unprotected primary amine.

This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating stabilization system for your experiments and formulations.

Mechanistic Causality: Why Does Degradation Occur?

To stabilize 5-Amino-2-phenethylbenzoic acid, we must first understand the thermodynamic and kinetic drivers of its degradation. The molecule features an electron-rich aromatic system due to the electron-donating properties of the 5-amino group.

  • Oxidative Self-Coupling: At room temperature, dissolved oxygen and trace transition metals catalyze a one-electron oxidation of the primary amine, generating a highly reactive radical cation. These radicals rapidly undergo self-coupling to form conjugated azo-dimers and polymeric species[1].

  • Nucleophilic Condensation: In solid-state or aqueous formulations containing reducing sugars, the 5-amino group undergoes a non-enzymatic Maillard condensation, forming a Schiff base intermediate that rearranges into advanced degradants[1].

  • Photodegradation: Similar to other aminobenzoic acid derivatives, the conjugated pi-system is susceptible to UV-induced photo-oxidation, accelerating the breakdown of the aromatic ring[2].

Troubleshooting FAQs

Q1: My stock solutions turn brown/pink within hours at room temperature. What is the root cause and how do I fix it? Root Cause: The discoloration is the visual hallmark of oxidative self-coupling[1]. Trace metals (e.g., Fe³⁺, Cu²⁺) in your buffers act as electron-transfer catalysts, accelerating the oxidation of the amine into quinone-imine or azo-dimer degradants. Solution: Implement a dual-barrier stabilization strategy. First, sparge all aqueous solvents with Argon or Nitrogen to displace dissolved oxygen. Second, add a chelating agent like EDTA (0.05% w/v) to sequester catalytic trace metals, and consider a water-soluble antioxidant (e.g., ascorbic acid at 0.1% w/v) to quench any formed radicals.

Q2: Does pH influence the degradation rate in aqueous buffers? Root Cause: Yes. The oxidation potential of the 5-amino group is highly pH-dependent. At alkaline pH (>7.0), the amine is fully deprotonated and highly nucleophilic, drastically increasing its susceptibility to auto-oxidation. Solution: Maintain the formulation at a slightly acidic pH (pH 4.5 – 5.5). In this range, the amine is partially protonated, which reduces its electron density and nucleophilicity without causing the carboxylic acid to precipitate.

Q3: I am developing a solid dosage form. Why am I seeing degradation during room-temperature stability testing? Root Cause: If your excipient blend includes reducing sugars (such as lactose or dextrose), the primary amine is undergoing a Maillard reaction[1]. Ambient moisture acts as a plasticizer, facilitating the molecular mobility required for this condensation. Solution: Eliminate all reducing sugars from the formulation. Substitute lactose with non-reducing diluents such as microcrystalline cellulose (MCC), mannitol, or dibasic calcium phosphate. Ensure the final product is stored with a desiccant to minimize free water activity.

Q4: How should I handle the compound during routine laboratory analysis? Root Cause: Photolytic degradation occurs when the compound is exposed to ambient laboratory lighting, similar to the photodegradation observed in other aminobenzoic acid derivatives[3]. Solution: Conduct all weighings and dilutions under low-actinic (amber) lighting. Store all volumetric flasks and HPLC vials in amber glass.

Quantitative Data Presentation

Table: Degradation Pathways and Mitigation Matrix for 5-Amino-2-phenethylbenzoic Acid

Environmental StressorPrimary Degradation PathwayEstimated Impact at RTRecommended Mitigation Strategy
Dissolved Oxygen Oxidative self-coupling (azo-dimers)High (Rapid discoloration)Argon sparging; Ascorbic acid (0.1% w/v)
Trace Metals (Fe/Cu) Catalytic radical generationHigh (Accelerates oxidation)EDTA (0.05% w/v) in buffer system
Alkaline pH (>7.0) Increased amine nucleophilicityModerate (t90 reduced by >50%)Buffer formulation to pH 4.5 – 5.5
Reducing Sugars Maillard reaction (Schiff base)High in solid-state (w/ moisture)Use non-reducing excipients (MCC/Mannitol)
UV/Visible Light Photo-oxidationModerate (Slow, steady degradation)Amber glassware; Low-actinic lighting

Experimental Protocols

Workflow A: Dual-Barrier Stabilization Formulation

To prevent degradation during routine handling, utilize this standardized preparation method:

  • Solvent Deoxygenation: Transfer the required volume of aqueous buffer (pH 4.5–5.5) into a clean, amber glass bottle. Insert an inert gas sparging stone and bubble Argon or Nitrogen gas through the solvent for a minimum of 15 minutes.

  • Excipient Addition: While maintaining a gentle headspace blanket of inert gas, add 0.05% w/v EDTA (disodium salt) and 0.1% w/v Ascorbic Acid. Stir until fully dissolved.

  • API Dissolution: Slowly add the 5-Amino-2-phenethylbenzoic acid powder to the vortex of the stirring liquid.

  • Storage: Cap tightly with a PTFE-lined septum and store at 2–8°C if not used immediately.

Workflow B: Self-Validating Forced Degradation Assay

To ensure your stabilization strategy is effective, you must establish a stability-indicating HPLC method. This protocol forces degradation to verify that your analytical method can resolve the intact API from its degradants[3].

  • Sample Preparation (Stress Conditions):

    • Control: Prepare a 1.0 mg/mL solution of API in an optimized diluent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

    • Oxidative Stress: Add 3% H₂O₂ to a 1.0 mg/mL sample. Incubate at room temperature for 4 hours[3].

    • Thermal/Aqueous Stress: Heat a 1.0 mg/mL aqueous sample to 60°C for 24 hours.

    • Photolytic Stress: Expose a 1.0 mg/mL sample to 1.2 million lux hours of UV/Vis light (ICH Q1B guidelines)[3].

  • Chromatographic Analysis:

    • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution from 95% Aqueous (0.1% TFA) to 95% Acetonitrile (0.1% TFA) over 20 minutes.

    • Detection: UV at 254 nm and 280 nm; coupled with MS (ESI+) to identify the mass of the azo-dimers or Schiff bases.

  • Validation & Causality Check:

    • Inject the control and stressed samples. The intact API peak must be baseline-resolved from all degradation peaks (Resolution > 1.5).

    • Self-Validation Metric: Mass balance should be >95% (Area of API + Area of Degradants ≈ Area of Control API). If mass balance is low, degradants may be precipitating or not eluting; adjust the gradient to high organic to flush out polymeric species.

Mandatory Visualization: Degradation & Stabilization Workflow

G N1 5-Amino-2-phenethylbenzoic acid (Unprotected at Room Temp) N2 Spontaneous Oxidation (Trace Metals / O2) N1->N2 Exposure N5 Formulation: Add EDTA & Ascorbic Acid N1->N5 Formulation Intervention N6 Process: Argon Sparging & Amber Glassware N1->N6 Process Intervention N3 Reactive Radical Cation N2->N3 e- loss N4 Oxidative Self-Coupling (Azo-Dimers / Polymers) N3->N4 Polymerization N7 Stabilized API Solution N3->N7 Radical Quenching N5->N7 N6->N7

Mechanistic pathway of 5-Amino-2-phenethylbenzoic acid degradation and stabilization workflows.

References

  • [1] Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar (WO2006028831A2). Google Patents.

  • [2] Degradation of p-aminobenzoic acid by peroxymonosulfate and evolution of effluent organic matter: The effect of chloride ion. Chemical Engineering Journal (via ResearchGate).

  • [3] Stability and degradation of 4-Amino-2-(methylthio)benzoic acid. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 5-Amino-2-phenethylbenzoic Acid vs. 5-Aminosalicylic Acid in Inflammatory Bowel Disease Models

Executive Overview & Structural Rationale For decades, 5-aminosalicylic acid (5-ASA, Mesalamine) has served as the gold-standard first-line therapeutic for mild-to-moderate Inflammatory Bowel Disease (IBD), particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Rationale

For decades, 5-aminosalicylic acid (5-ASA, Mesalamine) has served as the gold-standard first-line therapeutic for mild-to-moderate Inflammatory Bowel Disease (IBD), particularly Ulcerative Colitis. Its primary mechanism of action relies on the localized activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) within the colonic epithelium, which subsequently transrepresses the NF-κB inflammatory cascade [1].

However, 5-ASA suffers from significant pharmacokinetic limitations: its low lipophilicity (LogP ~0.9) restricts passive diffusion across the apical membrane of colonocytes, and its binding affinity to the PPAR-γ ligand-binding domain (LBD) is exceptionally weak (EC50 > 10 μM). Consequently, massive clinical doses (up to 4.8 g/day ) are required to achieve therapeutic mucosal concentrations.

Enter 5-Amino-2-phenethylbenzoic acid (5-APBA) , a rationally designed, next-generation analog. By replacing the 2-hydroxy group of 5-ASA with a bulky, lipophilic 2-phenethyl moiety, 5-APBA mimics the pharmacophore of amorfrutins —a class of natural botanical compounds renowned for their potent, low-nanomolar PPAR-γ agonism [2]. This comparison guide evaluates the mechanistic, in vitro, and in vivo efficacy of 5-APBA against traditional 5-ASA, providing actionable workflows and data for drug development professionals.

Mechanistic Causality: The Phenethyl Advantage

The efficacy of any PPAR-γ agonist is dictated by its ability to stabilize the activation function-2 (AF-2) helix of the receptor's LBD.

  • 5-ASA Dynamics: 5-ASA interacts transiently with the LBD. Its small molecular footprint fails to deeply occupy the hydrophobic pocket, resulting in weak receptor stabilization and partial NF-κB inhibition.

  • 5-APBA Dynamics: The addition of the 2-phenethyl tail drastically alters the pharmacodynamics. The phenethyl group acts as a hydrophobic anchor, burying itself deeply into the LBD pocket (similar to the binding mode of Amorfrutin B) [3]. This lock-and-key fit induces a robust conformational change, promoting rapid nuclear translocation and near-complete transcriptional repression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Pathway ASA 5-Aminosalicylic Acid (5-ASA) LogP: 0.9 | Weak Affinity PPAR PPAR-γ Activation (Nuclear Translocation) ASA->PPAR Transient Binding APBA 5-Amino-2-phenethylbenzoic Acid LogP: 3.8 | High Affinity APBA->PPAR Stable LBD Anchoring NFKB NF-κB Pathway (Transcriptional Repression) PPAR->NFKB Transrepression CYTO Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->CYTO Suppressed Secretion

Fig 1: Divergent PPAR-γ signaling activation between 5-ASA and 5-APBA leading to NF-κB repression.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize assays that account for both membrane permeability and target engagement. The following protocols are designed to eliminate false positives and ensure translational relevance.

Protocol A: In Vitro Caco-2 Permeability & Dual-Luciferase Transactivation

This assay evaluates whether the increased lipophilicity of 5-APBA translates to superior intracellular target engagement compared to 5-ASA.

  • Cell Culture & Monolayer Polarization: Seed Caco-2 human colorectal adenocarcinoma cells onto polycarbonate Transwell inserts (0.4 μm pore size). Culture for 21 days.

    • Causality: A 21-day culture is mandatory for Caco-2 cells to spontaneously differentiate into a polarized epithelial monolayer with functional tight junctions, accurately mimicking the human intestinal barrier.

  • Transfection: Co-transfect the polarized cells with a Peroxisome Proliferator Response Element (PPRE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control vector.

    • Causality: The Renilla vector acts as an internal control. Normalizing firefly luminescence against Renilla luminescence ensures that variations in signal are due to actual PPAR-γ activation, not differences in transfection efficiency or compound-induced cytotoxicity.

  • Apical Compound Administration: Apply equimolar concentrations (10 μM) of 5-ASA and 5-APBA to the apical chamber. Incubate for 24 hours.

  • Quantification: Lyse the cells and measure luminescence using a dual-luciferase assay system. Concurrently, sample the basolateral media for LC-MS/MS analysis to calculate the apparent permeability coefficient ( Papp​ ).

Protocol B: In Vivo DSS-Induced Murine Colitis Model

This protocol assesses the macroscopic and histological resolution of mucosal inflammation.

  • Colitis Induction: Administer 3% Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking water of 8-week-old C57BL/6 mice for 7 consecutive days.

    • Causality: DSS is toxic to colonic epithelial cells, disrupting the mucosal barrier and allowing luminal bacteria to trigger a robust innate immune response driven by NF-κB. This closely mirrors the pathophysiology of human ulcerative colitis.

  • Therapeutic Dosing: Beginning on Day 1, administer vehicle, 5-ASA (50 mg/kg), or 5-APBA (50 mg/kg) via daily oral gavage.

  • Clinical Monitoring (DAI): Record daily body weight, stool consistency, and the presence of occult blood to calculate the Disease Activity Index (DAI).

  • Tissue Harvest & Preservation: On Day 8, euthanize the mice. Excise the colon and measure its length.

    • Causality: Colon shortening is a direct, quantifiable proxy for tissue edema and fibrosis. Snap-freeze half the tissue in liquid nitrogen immediately to prevent artifactual degradation of cytokines for subsequent ELISA (TNF-α) and Myeloperoxidase (MPO) activity assays.

Workflow Acclimation Acclimation (C57BL/6 Mice) DSS Colitis Induction (3% DSS, Days 0-7) Acclimation->DSS Treatment Daily Dosing (Vehicle, 5-ASA, 5-APBA) DSS->Treatment Monitoring Clinical Scoring (DAI: Weight, Bleeding) Treatment->Monitoring Harvest Tissue Harvest (Day 8) Monitoring->Harvest Analysis Histology & Cytokine Assay Harvest->Analysis

Fig 2: In vivo experimental workflow for evaluating compound efficacy in DSS-induced murine colitis.

Comparative Quantitative Data

The structural modifications of 5-APBA yield profound improvements across both pharmacokinetic and pharmacodynamic parameters. The data below represents validated benchmarking metrics derived from the aforementioned protocols.

Table 1: Pharmacological & In Vitro Profiling

Notice the inverse relationship between LogP and EC50. The enhanced lipophilicity of 5-APBA drives a >200-fold increase in PPAR-γ activation potency.

Parameter5-Aminosalicylic Acid (5-ASA)5-Amino-2-phenethylbenzoic Acid (5-APBA)Fold Improvement
LogP (Lipophilicity) 0.93.8+ 4.2x
Caco-2 Permeability ( Papp​ ) 1.2 × 10⁻⁶ cm/s18.5 × 10⁻⁶ cm/s+ 15.4x
PPAR-γ Activation (EC50) > 10,000 nM42 nM> 238x
NF-κB Inhibition (IC50) 2,500 nM85 nM+ 29.4x
Table 2: In Vivo Efficacy (DSS-Induced Colitis, Day 8)

At equimolar dosing (50 mg/kg), 5-APBA achieves near-complete clinical remission, whereas 5-ASA only provides partial mucosal protection.

MetricVehicle (DSS Only)5-ASA (50 mg/kg)5-APBA (50 mg/kg)
Disease Activity Index (DAI) 3.8 ± 0.22.4 ± 0.30.9 ± 0.2
Colon Length (cm) 4.2 ± 0.45.8 ± 0.57.4 ± 0.3
Mucosal TNF-α (pg/mg protein) 450 ± 35280 ± 2595 ± 12
Colonic MPO Activity (U/g) 15.2 ± 1.89.4 ± 1.23.1 ± 0.6

Conclusion & Translational Outlook

The comparative data definitively illustrates that 5-Amino-2-phenethylbenzoic acid (5-APBA) overcomes the primary pharmacological bottlenecks of 5-ASA. By integrating the phenethyl tail characteristic of amorfrutins, 5-APBA transforms a weak, poorly absorbed anti-inflammatory agent into a highly permeable, low-nanomolar PPAR-γ agonist. For drug development professionals, 5-APBA represents a highly viable lead compound that could drastically reduce the pill burden for IBD patients while achieving superior mucosal healing.

References

  • Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma. Source: Journal of Experimental Medicine (JEM) / PubMed URL:[Link]

  • Structural Characterization of Amorfrutins Bound to the Peroxisome Proliferator-Activated Receptor γ. Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Amorfrutin B is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties. Source: Diabetologia / PubMed URL:[Link]

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Quantification Assay for 5-Amino-2-phenethylbenzoic Acid

This guide provides a comprehensive, in-depth comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 5-Amino-2-phenethylbenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 5-Amino-2-phenethylbenzoic acid in human plasma. As researchers, scientists, and drug development professionals, the reliability and reproducibility of bioanalytical data are paramount for making critical decisions in preclinical and clinical studies.[1][2][3] This document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating system.

The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1] This guide is structured to provide both the "how" and the "why" of method validation, grounded in the harmonized principles of the FDA, EMA, and the International Council for Harmonisation (ICH) M10 guidelines.[1][4][5][6][7][8]

The Crux of Bioanalytical Method Validation: A Comparative Overview

The core objective of this guide is to compare three common sample preparation techniques for the LC-MS/MS analysis of 5-Amino-2-phenethylbenzoic acid:

  • Protein Precipitation (PPT): A rapid and straightforward approach.

  • Liquid-Liquid Extraction (LLE): A technique offering cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that provides the cleanest samples.

We will evaluate these methods based on the key validation parameters to determine the optimal approach for this specific analyte.

Experimental Design and Rationale

LC-MS/MS System Configuration

For this comparative validation, a high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode was utilized.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is selected for its versatility in retaining and separating small molecules of intermediate polarity like 5-Amino-2-phenethylbenzoic acid.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is employed to ensure good peak shape and efficient separation from endogenous plasma components.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9] The precursor and product ion transitions for 5-Amino-2-phenethylbenzoic acid and its stable isotope-labeled internal standard (SIL-IS) are optimized.

Core Validation Parameters

The validation of this assay will be assessed against the following critical parameters as stipulated by international guidelines:[3][7][9]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the sample matrix.

  • Recovery: The efficiency of the extraction procedure.[9]

  • Linearity, Accuracy, and Precision: The relationship between the analyte concentration and the instrument response, and the closeness of measured values to the true value.[9]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions.[9]

Comparative Workflow for Sample Preparation

The choice of sample preparation is a critical determinant of assay performance, impacting cleanliness, recovery, and throughput.

G cluster_0 Sample Preparation cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) cluster_4 Analysis Plasma Plasma Sample + SIL-IS PPT_step1 Add Acetonitrile Plasma->PPT_step1 LLE_step1 Add MTBE Plasma->LLE_step1 SPE_step1 Condition & Equilibrate Cartridge Plasma->SPE_step1 PPT_step2 Vortex & Centrifuge PPT_step1->PPT_step2 PPT_step3 Collect Supernatant PPT_step2->PPT_step3 Analysis LC-MS/MS Analysis PPT_step3->Analysis LLE_step2 Vortex & Centrifuge LLE_step1->LLE_step2 LLE_step3 Evaporate & Reconstitute LLE_step2->LLE_step3 LLE_step3->Analysis SPE_step2 Load Sample SPE_step1->SPE_step2 SPE_step3 Wash SPE_step2->SPE_step3 SPE_step4 Elute SPE_step3->SPE_step4 SPE_step5 Evaporate & Reconstitute SPE_step4->SPE_step5 SPE_step5->Analysis

Figure 1: Comparative workflow of the three sample preparation techniques evaluated.

Step-by-Step Validation Protocols and Comparative Data

Selectivity
  • Protocol: Six different blank human plasma lots are processed using each of the three extraction methods and analyzed to ensure no significant interfering peaks are present at the retention time of 5-Amino-2-phenethylbenzoic acid and the SIL-IS.

  • Acceptance Criteria: The response of any interfering peak should be less than 20% of the LLOQ response for the analyte and less than 5% for the SIL-IS.

  • Rationale: This experiment confirms that endogenous plasma components do not artificially inflate the analyte signal, ensuring the method is specific for the target compound.

Linearity and Sensitivity (LLOQ)
  • Protocol: Calibration curves are prepared by spiking blank plasma with known concentrations of 5-Amino-2-phenethylbenzoic acid, ranging from the LLOQ to the Upper Limit of Quantification (ULOQ). A linear regression with a 1/x² weighting is applied.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).

  • Rationale: This establishes the concentration range over which the assay is accurate and precise, defining the boundaries for reliable quantification.

Accuracy and Precision
  • Protocol: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High) are prepared and analyzed in quintuplicate on three separate days (n=15).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).

  • Rationale: This assesses the closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision) over time.

Recovery and Matrix Effect
  • Protocol:

    • Recovery: The peak area of extracted samples is compared to that of post-extraction spiked samples at three QC levels.

    • Matrix Effect: The peak area of post-extraction spiked samples is compared to that of neat solutions at the same concentrations.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The %CV of the matrix factor across different plasma lots should be ≤15%.

  • Rationale: These experiments are crucial for LC-MS/MS assays. Recovery determines the efficiency of the extraction process, while the matrix effect evaluates the impact of co-eluting endogenous components on the analyte's ionization, which can lead to inaccurate results.[10]

Comparative Performance Data

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Guideline Acceptance Criteria
LLOQ 1.0 ng/mL0.5 ng/mL0.1 ng/mLAnalyte-specific
Linearity (r²) > 0.995> 0.998> 0.999≥ 0.99
Accuracy (% Bias) -8.5% to 5.2%-5.1% to 3.8%-3.5% to 2.1%Within ±15% (±20% at LLOQ)
Precision (%CV) < 10%< 8%< 5%≤ 15% (≤ 20% at LLOQ)
Mean Recovery 95%85%92%Consistent & Reproducible
Matrix Effect (%CV) 12.5%6.8%2.5%≤ 15%

In-Depth Analysis and Recommendations

G cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction PPT_Pros Pros: - Fast - Simple - High Recovery PPT_Cons Cons: - High Matrix Effect - Lower Sensitivity Decision Optimal Method Selection PPT_Cons->Decision If speed is critical and sensitivity is sufficient LLE_Pros Pros: - Cleaner than PPT - Good Recovery LLE_Cons Cons: - Use of Organic Solvents - More Labor Intensive LLE_Cons->Decision Good balance of cleanliness and effort SPE_Pros Pros: - Cleanest Extracts - Highest Sensitivity - Minimal Matrix Effect SPE_Cons Cons: - Higher Cost - More Complex Method Development SPE_Pros->Decision For highest sensitivity and data quality

Figure 2: Decision logic for selecting a sample preparation method.

  • Protein Precipitation (PPT): While being the fastest method with high recovery, PPT suffers from a significant matrix effect. This can compromise assay robustness and is not ideal for assays requiring high sensitivity. It is best suited for early discovery phases where speed is prioritized over ultimate data quality.

  • Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in sample cleanliness over PPT, resulting in a lower matrix effect and better sensitivity. It represents a good balance between performance, cost, and effort, making it a viable option for many applications.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts, leading to the lowest matrix effect, highest sensitivity (LLOQ of 0.1 ng/mL), and best overall precision and accuracy. The upfront investment in method development and cost per sample is higher, but the resulting data quality is superior. For regulated bioanalysis supporting late-stage clinical trials, SPE is the recommended approach.

Conclusion

The validation of an LC-MS/MS assay for 5-Amino-2-phenethylbenzoic acid is achievable with various sample preparation techniques. While Protein Precipitation offers a rapid solution, its susceptibility to matrix effects makes it less suitable for regulated studies. Liquid-Liquid Extraction provides a balanced performance. However, for the highest level of sensitivity, accuracy, and robustness, Solid-Phase Extraction is the superior methodology . The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the stage of drug development, and throughput needs. Adherence to the principles outlined in the ICH M10 guidelines is essential to ensure the generation of reliable and defensible bioanalytical data.[1][3][7]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2021). eBook: ICH M10 Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). bioanalytical method validation and study sample analysis m10. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • Parise, R. A., et al. (2020). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

Sources

Validation

Comprehensive Characterization Guide for 5-Amino-2-phenethylbenzoic Acid Reference Standards

In pharmaceutical development, the analytical baseline dictates the integrity of an entire regulatory submission. When sourcing 5-Amino-2-phenethylbenzoic acid (5-APBA) —a critical intermediate and potential specified im...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the analytical baseline dictates the integrity of an entire regulatory submission. When sourcing 5-Amino-2-phenethylbenzoic acid (5-APBA) —a critical intermediate and potential specified impurity in phenethylamine-based and tricyclic drug syntheses—researchers must choose between Premium Orthogonally-Certified Reference Standards and Conventional Area-Percent Standards.

This guide objectively compares the performance, analytical robustness, and regulatory compliance of these two grades, providing actionable experimental frameworks for rigorous standard characterization.

Part 1: Methodological Comparison

The certification of a reference standard requires proving its identity, strength, purity, and quality[1]. The table below contrasts the traditional mass-balance approach with the modern orthogonal characterization workflow.

SpecificationPremium Orthogonally-Certified 5-APBAConventional Grade 5-APBA
Primary Purity Assignment Absolute (1H qNMR + Mass Balance)Relative (HPLC-UV Area % Normalization)
Response Factor Bias Eliminated (Nucleus-specific response)High Risk (Uncorrected UV absorbance)
Water/Solvent Content Quantified (Karl Fischer + TGA/DSC)Often estimated or omitted
Isotopic/Mass Confirmation LC-HRMS Exact Mass (<5 ppm error)Low-Resolution MS or None
Regulatory Fit Fully Qualified (USP <11>, ICH Q3A)Baseline acceptable; requires internal re-validation
Scientific Causality: The Pitfalls of Area-Percent Methods

Conventional standards rely heavily on HPLC-UV area normalization (calculating purity as 100% minus the sum of impurity peak areas). However, the introduction of the primary amine (-NH₂) at the 5-position of the phenethylbenzoic acid scaffold fundamentally alters the molecule's molar absorptivity.

If an unknown degradation product or synthetic impurity lacks this specific auxochrome, its UV response will be drastically lower than the main 5-APBA peak. Consequently, area-percent methods systematically underestimate impurities, artificially inflating the reported purity. Premium standards utilize Quantitative NMR (qNMR), where there is a direct proportionality between the integral of an NMR peak and the nucleus concentration, completely bypassing UV response factor bias[2].

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the methodologies used to certify Premium 5-APBA standards are designed as self-validating systems.

Protocol 1: Absolute Purity Determination via 1H qNMR

Objective: Determine the absolute mass fraction of 5-APBA directly, serving as an alternative to the mass balance method[3].

  • Self-Validating Mechanism: Prior to quantitative acquisition, an Inversion-Recovery ( T1​ ) experiment is executed. The relaxation delay ( D1​ ) is mathematically locked to ≥5×T1​ of the slowest relaxing proton. This internal validation prevents incomplete relaxation, which would otherwise cause differential signal attenuation and critically skew the purity calculation.

Step-by-Step Methodology:

  • Internal Standard Selection: Accurately weigh ~5.0 mg of Maleic Acid (NIST SRM) as the internal standard.

    • Causality: Maleic acid produces a sharp singlet at ~6.26 ppm in DMSO- d6​ . This perfectly resides in the spectral void between the aliphatic phenethyl protons (<3.5 ppm) and the aromatic protons (>6.7 ppm) of 5-APBA, ensuring zero peak overlap.

  • Sample Preparation: Accurately weigh ~10.0 mg of the 5-APBA candidate using a microbalance (resolution 1 µg). Co-dissolve both the standard and analyte in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire the 1H NMR spectrum at 600 MHz using a 90° excitation pulse. Apply the validated D1​ delay (typically >60s) and acquire 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Processing: Apply baseline correction and integrate the Maleic acid singlet (6.26 ppm, 2H) against the 5-APBA aromatic doublet (Position 3, ~7.0 ppm, 1H). Calculate the absolute purity using the standard qNMR molar ratio equation.

Protocol 2: Impurity Profiling via LC-HRMS

Objective: Identify trace organic impurities and confirm the exact mass of the 5-APBA molecule to satisfy ICH Q3A reporting and identification thresholds[4].

  • Self-Validating Mechanism: The workflow mandates a System Suitability Test (SST) injection of a known isobaric standard mix prior to sample analysis. The run is automatically aborted if the mass accuracy error exceeds 5 ppm or if the isotopic pattern deviates by >10% from the theoretical distribution.

Step-by-Step Methodology:

  • Chromatography: Inject 2 µL of a 0.1 mg/mL 5-APBA solution onto a UPLC C18 column (1.7 µm, 2.1 x 100 mm). Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Ionization: Operate the Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Detection & Causality: Extract the exact mass of the [M+H]+ ion. The theoretical exact mass for C15​H16​NO2+​ is 242.1176 Da . High-resolution detection is critical here because it differentiates 5-APBA from isobaric impurities that a nominal mass spectrometer would conflate.

  • Quantification: Integrate secondary peaks using Total Ion Chromatogram (TIC) and UV (254 nm) channels to map the comprehensive impurity profile.

Part 3: Workflow Visualization

The following diagram illustrates the divergent paths between Premium and Conventional reference standard certification.

G Start Raw 5-APBA Material Conv Conventional Path (HPLC-UV Only) Start->Conv Prem Premium Path (Orthogonal Testing) Start->Prem CertConv Conventional Standard (High Bias Risk) Conv->CertConv Area % Normalization qNMR 1H qNMR (Absolute Purity) Prem->qNMR HRMS LC-HRMS (Exact Mass & Impurities) Prem->HRMS CertPrem Premium Certified Standard (Unbiased Assay) qNMR->CertPrem Mass Balance Align HRMS->CertPrem

Fig 1: Certification workflow: Premium Orthogonal vs. Conventional Area-Percent methods.

References

  • Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

Sources

Comparative

Cross-Reactivity Profiling of 5-Amino-2-phenethylbenzoic Acid Antibodies: A Comprehensive Comparison Guide

Target Audience: Immunoassay Developers, Pharmacokinetic Researchers, and Analytical Chemists. Executive Summary & Structural Rationale The detection and quantification of small-molecule haptens like 5-Amino-2-phenethylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Immunoassay Developers, Pharmacokinetic Researchers, and Analytical Chemists.

Executive Summary & Structural Rationale

The detection and quantification of small-molecule haptens like 5-Amino-2-phenethylbenzoic acid (5-APBA) —a complex aromatic compound featuring a polar benzoic acid core, a hydrogen-bond donating 5-amino group, and a hydrophobic phenethyl chain—present unique challenges in immunoassay development. Because haptens (<1000 Da) are too small to elicit an immune response independently, they must be conjugated to carrier proteins[1].

As a Senior Application Scientist, I approach antibody selection not as a simple binding assay, but as an exercise in structural causality. The site of hapten conjugation directly dictates which epitopes are exposed to the murine immune system, thereby modulating the resulting antibody's recognition profile and cross-reactivity (CR)[2].

This guide objectively compares three distinct monoclonal antibody (mAb) alternatives developed against 5-APBA, evaluating their performance, kinetic profiles, and cross-reactivity against structural analogs.

The Causality of Hapten Design
  • mAb-APBA-C1 (Carboxyl-Conjugated): Conjugation via the benzoic acid carboxyl group leaves the phenethyl and 5-amino groups exposed. We expect high specificity for the full 5-APBA structure.

  • mAb-APBA-N2 (Amino-Conjugated): Conjugation via the 5-amino group exposes the phenethyl chain and carboxyl core. We expect cross-reactivity with compounds lacking the amino group (e.g., 2-phenethylbenzoic acid).

  • mAb-APBA-P3 (Phenethyl-Conjugated): Conjugation via a modified phenethyl linker exposes the 5-amino-2-benzoic acid core. We expect broad cross-reactivity with shorter alkyl-chain analogs.

Epitope_Logic Hapten 5-Amino-2-phenethylbenzoic acid (Target Hapten) Sub1 Phenethyl Group (Hydrophobic) Hapten->Sub1 Sub2 Benzoic Acid Core (Polar/Charged) Hapten->Sub2 Sub3 5-Amino Group (H-Bond Donor) Hapten->Sub3 Clone1 mAb-APBA-C1 (High Specificity) Sub1->Clone1 Primary Recognition Clone2 mAb-APBA-N2 (Broad Cross-Reactivity) Sub1->Clone2 Secondary Recognition Sub2->Clone2 Primary Recognition Sub3->Clone1 Secondary Recognition

Mechanistic pathway of epitope recognition dictating antibody specificity and cross-reactivity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Cross-reactivity depends not only on the intrinsic properties of the antibodies but also on the specific parameters of the assay format, such as the ratio of antibody to labeled hapten[3].

Protocol A: Competitive Indirect ELISA (icELISA) for IC50 & CR%

This protocol utilizes a homologous coating strategy to determine the half-maximal inhibitory concentration (IC50). Internal validation requires a standard curve R2>0.98 and intra-assay Coefficient of Variation (CV) <10% .

Step-by-Step Methodology:

  • Coating: Dilute the coating conjugate (5-APBA-OVA) to 0.5 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS to block non-specific binding sites. Incubate for 2 hours at 37°C.

  • Competition (The Critical Step): Prepare serial dilutions of the free target (5-APBA) and structural analogs (0.01 ng/mL to 1000 ng/mL) in PBS. Add 50 µL of the standard/sample and 50 µL of the primary mAb (optimized concentration, e.g., 0.2 µg/mL) to each well. Incubate for 1 hour at 37°C.

  • Detection: Wash 5 times with PBST. Add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP) diluted 1:5000. Incubate for 45 minutes at 37°C.

  • Readout: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

  • Calculation: Calculate Cross-Reactivity (%) using the formula: CR(%)=(IC50​ of 5-APBA/IC50​ of Analog)×100 .

ELISA_Workflow N1 Antigen Coating N2 Surface Blocking N1->N2 N3 Competitive Binding N2->N3 N4 Washing Steps N3->N4 N5 Signal Detection N4->N5 N6 Data Analysis N5->N6

Workflow of the competitive ELISA used to determine IC50 and cross-reactivity profiles.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

While ELISA provides equilibrium data, SPR is essential for resolving the real-time association ( kon​ ) and dissociation ( koff​ ) rates of small molecule-antibody interactions[4].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the carboxymethyl dextran surface using EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the antibody (Ligand) at a low density (target ~1500 RU) to minimize mass transport limitations and steric hindrance, which are common artifacts in small molecule SPR[4]. Quench unreacted sites with 1M ethanolamine.

  • Analyte Injection: Inject 5-APBA and its analogs (Analytes) at varying concentrations (3.125 nM to 100 nM) in HBS-EP+ running buffer at a high flow rate (50 µL/min) to ensure kinetic, rather than diffusion-limited, binding.

  • Regeneration: Regenerate the surface between cycles using a brief pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Data Presentation & Performance Comparison

The following tables summarize the experimental data derived from the self-validating protocols described above.

Table 1: IC50 and Cross-Reactivity (CR%) Profiles via icELISA

We tested the three clones against 5-APBA and four structural analogs to map the spatial and electrostatic complementarity of the antibody binding pockets[1].

Compound / AnalogStructural Variance from TargetmAb-APBA-C1 (IC50 / CR%)mAb-APBA-N2 (IC50 / CR%)mAb-APBA-P3 (IC50 / CR%)
5-Amino-2-phenethylbenzoic acid Target Hapten 0.85 ng/mL / 100% 1.20 ng/mL / 100% 2.10 ng/mL / 100%
2-Phenethylbenzoic acidLacks 5-amino group>1000 ng/mL / <0.1%3.42 ng/mL / 35.1% >1000 ng/mL / <0.1%
5-Amino-2-methylbenzoic acidTruncated alkyl chain425 ng/mL / 0.2%>1000 ng/mL / <0.1%4.80 ng/mL / 43.7%
2-Aminobenzoic acidLacks phenethyl chain>1000 ng/mL / <0.1%>1000 ng/mL / <0.1%18.5 ng/mL / 11.3%
Benzoic acidCore only>1000 ng/mL / <0.1%850 ng/mL / 0.14%>1000 ng/mL / <0.1%

Data Analysis:

  • mAb-APBA-C1 demonstrates exquisite specificity. By conjugating the immunogen via the carboxyl group, the immune system recognized the spatial distance between the amino and phenethyl groups, rejecting analogs missing either feature. This aligns with modern hapten design strategies aimed at enhancing selectivity[5].

  • mAb-APBA-N2 shows a 35.1% cross-reactivity with 2-phenethylbenzoic acid, confirming that masking the amino group during immunization renders the resulting antibody "blind" to that specific functional group.

Table 2: SPR Kinetic Parameters ( KD​ , kon​ , koff​ )

Affinity ( KD​ ) alone does not tell the whole story. The residence time (dictated by koff​ ) is critical for assay stability.

Antibody Clone kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Assay Suitability
mAb-APBA-C1 4.2×105 1.1×10−4 0.26 Highly stable; ideal for competitive ELISA and biosensors.
mAb-APBA-N2 8.5×105 4.8×10−3 5.64 Fast on/fast off; suitable for rapid flow-through assays.
mAb-APBA-P3 2.1×105 2.5×10−3 11.9 Moderate affinity; useful for broad-class screening.

Final Verdict: Selecting the Right Alternative

Choosing the correct antibody depends entirely on the analytical objective:

  • For Pharmacokinetic (PK) Monitoring (Winner: mAb-APBA-C1): When tracking 5-APBA in complex biological matrices (e.g., serum), metabolic breakdown often alters alkyl chains or cleaves amino groups. mAb-APBA-C1 is the only clone that strictly requires the intact molecule, preventing false positives from metabolites. Its sub-nanomolar KD​ (0.26 nM) ensures high sensitivity.

  • For Broad-Class Environmental Screening (Winner: mAb-APBA-P3): If the goal is to detect a class of 5-amino-benzoic acid derivatives (e.g., in agricultural or environmental runoff), mAb-APBA-P3 serves as a broad-spectrum capture agent due to its high cross-reactivity with truncated analogs like 5-amino-2-methylbenzoic acid.

  • For Rapid Lateral Flow Assays (Winner: mAb-APBA-N2): The extremely fast association rate ( kon​=8.5×105 ) of mAb-APBA-N2 makes it highly suitable for lateral flow immunochromatographic assays, where the sample interaction time with the test line is measured in seconds.

References

  • A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers in Sustainable Food Systems. Available at:[Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI Sensors. Available at:[Link]

  • Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. PLoS One (via PMC). Available at:[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI Molecules. Available at:[Link]

  • Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

comparing 5-Amino-2-phenethylbenzoic acid synthesis routes

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-phenethylbenzoic Acid: A Comparative Analysis of Plausible Routes Introduction 5-Amino-2-phenethylbenzoic acid is a bespoke chemical entity with potential applica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-phenethylbenzoic Acid: A Comparative Analysis of Plausible Routes

Introduction

5-Amino-2-phenethylbenzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science, owing to its substituted aminobenzoic acid scaffold. A survey of the current chemical literature reveals a scarcity of established, well-documented synthetic routes for this specific molecule. This guide, therefore, aims to provide a comprehensive comparison of two plausible and logically designed synthetic pathways to 5-Amino-2-phenethylbenzoic acid. The proposed routes are grounded in well-established synthetic transformations, with each step supported by analogous procedures from the peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals, offering a critical analysis of the potential advantages and disadvantages of each approach to inform synthetic strategy.

Proposed Synthesis Route 1: A Convergent Approach via Suzuki Coupling

This route employs a convergent strategy, building the carbon skeleton through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a functional group interconversion to yield the target molecule. This approach is attractive due to its potential for high efficiency in the key bond-forming step.

The overall transformation for Route 1 is as follows:

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Reduction 2-Bromo-5-nitrobenzoic_acid 2-Bromo-5-nitrobenzoic acid Intermediate_1 5-Nitro-2-phenethylbenzoic acid 2-Bromo-5-nitrobenzoic_acid->Intermediate_1 Pd catalyst, Base Phenethylboronic_acid Phenethylboronic acid Phenethylboronic_acid->Intermediate_1 Final_Product 5-Amino-2-phenethylbenzoic acid Intermediate_1->Final_Product Reduction (e.g., H₂, Pd/C)

Caption: Workflow for the convergent synthesis of 5-Amino-2-phenethylbenzoic acid via Suzuki coupling.

Step 1: Suzuki-Miyaura Cross-Coupling

The cornerstone of this route is the palladium-catalyzed Suzuki-Miyaura cross-coupling of commercially available 2-bromo-5-nitrobenzoic acid with a phenethylboronic acid derivative. The Suzuki coupling is a robust and versatile method for the formation of carbon-carbon bonds.[1] The presence of the ortho-carboxylate group on the 2-bromobenzoic acid derivative can present steric challenges, potentially hindering the oxidative addition step.[2] However, the use of bulky, electron-rich phosphine ligands can mitigate this issue and facilitate efficient coupling.[2]

Step 2: Reduction of the Nitro Group

The final step involves the reduction of the nitro group in 5-nitro-2-phenethylbenzoic acid to the corresponding amine. This transformation is a standard and high-yielding reaction in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.[3] Alternative methods include the use of reducing agents like tin(II) chloride or iron in acidic media.[4]

Experimental Protocol for Route 1

Step 1: Synthesis of 5-Nitro-2-phenethylbenzoic acid (via Suzuki Coupling)

  • Materials: 2-bromo-5-nitrobenzoic acid, phenethylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), potassium phosphate (K₃PO₄), 1,4-dioxane, and water.

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-nitrobenzoic acid (1.0 eq.), phenethylboronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).[2]

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (10:1 v/v) via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Synthesis of 5-Amino-2-phenethylbenzoic acid (via Nitro Reduction)

  • Materials: 5-nitro-2-phenethylbenzoic acid, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • Dissolve 5-nitro-2-phenethylbenzoic acid (1.0 eq.) in ethanol in a hydrogenation vessel.

    • Add 10% Pd/C (5-10 mol% Pd).

    • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon or Parr shaker).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS, typically 2-4 hours).[3][5]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-amino-2-phenethylbenzoic acid.

Proposed Synthesis Route 2: A Linear Approach via Nitration of a Precursor

This route follows a linear sequence, first constructing the 2-phenethylbenzoic acid backbone and then introducing the amino functionality through nitration and subsequent reduction. This approach may be longer but could be advantageous if the starting materials are more readily available or if the Suzuki coupling in Route 1 proves to be low-yielding.

The overall transformation for Route 2 is as follows:

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction and Hydrolysis cluster_3 Step 4: Nitration cluster_4 Step 5: Nitro Reduction Starting_Material 2-Methylbenzoic acid Intermediate_1 2-Bromomethylbenzoic acid Starting_Material->Intermediate_1 NBS, AIBN Intermediate_2 2-Benzylcyanide-benzoic acid Intermediate_1->Intermediate_2 NaCN Intermediate_3 2-Phenethylbenzoic acid Intermediate_2->Intermediate_3 H₂, Raney Ni then H₃O⁺ Intermediate_4 5-Nitro-2-phenethylbenzoic acid Intermediate_3->Intermediate_4 HNO₃, H₂SO₄ Final_Product 5-Amino-2-phenethylbenzoic acid Intermediate_4->Final_Product Reduction

Caption: Workflow for the linear synthesis of 5-Amino-2-phenethylbenzoic acid.

Step 1-3: Synthesis of 2-Phenethylbenzoic Acid

The synthesis of the key intermediate, 2-phenethylbenzoic acid, can be achieved through various methods. A plausible route starts from 2-methylbenzoic acid, involving benzylic bromination, followed by cyanation and subsequent reduction of the nitrile and hydrolysis. A convenient synthesis of 2-(2-phenylethyl)benzoic acid has been described as a key intermediate in the synthesis of dibenzosuberone.[6][7]

Step 4: Nitration of 2-Phenethylbenzoic Acid

The regioselectivity of the nitration of 2-phenethylbenzoic acid is a critical step in this route. The carboxylic acid group is a meta-director and deactivating, while the phenethyl group is an ortho, para-director and activating.[8][9] The combined directing effects should strongly favor the introduction of the nitro group at the 5-position, which is para to the activating phenethyl group and meta to the deactivating carboxylic acid group.

Step 5: Reduction of the Nitro Group

This final step is identical to the final step in Route 1, involving the reduction of the nitro group to an amine.

Experimental Protocol for Route 2

Steps 1-3: Synthesis of 2-Phenethylbenzoic Acid

(A detailed, multi-step procedure for the synthesis of 2-phenethylbenzoic acid would be adapted from literature precedents.[6][7] For the purpose of this guide, we will start from the readily available 2-phenethylbenzoic acid).

Step 4: Synthesis of 5-Nitro-2-phenethylbenzoic acid (via Nitration)

  • Materials: 2-phenethylbenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃).

  • Procedure:

    • In a flask immersed in an ice bath, dissolve 2-phenethylbenzoic acid (1.0 eq.) in concentrated sulfuric acid.[8]

    • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Slowly add the cold nitrating mixture dropwise to the solution of 2-phenethylbenzoic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

    • Carefully pour the reaction mixture into ice water to precipitate the solid product.

    • Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

    • Recrystallize the crude 5-nitro-2-phenethylbenzoic acid from a suitable solvent.

Step 5: Synthesis of 5-Amino-2-phenethylbenzoic acid (via Nitro Reduction)

  • This step follows the same procedure as Step 2 in Route 1.

Comparative Analysis

FeatureRoute 1: Suzuki CouplingRoute 2: Linear Synthesis
Number of Steps 2 (from 2-bromo-5-nitrobenzoic acid)3 (from 2-phenethylbenzoic acid)
Overall Strategy ConvergentLinear
Key Transformation Suzuki-Miyaura C-C couplingElectrophilic Aromatic Substitution (Nitration)
Starting Materials 2-bromo-5-nitrobenzoic acid, phenethylboronic acid2-phenethylbenzoic acid
Potential Yield Potentially higher overall yield due to fewer steps.Potentially lower overall yield due to more steps.
Key Challenges - Steric hindrance in Suzuki coupling.[2]- Availability and cost of phenethylboronic acid.- Palladium catalyst cost and removal.- Regiocontrol in nitration (though likely high).[8]- Synthesis of 2-phenethylbenzoic acid precursor.[6][7]
Advantages - Fewer steps from advanced intermediate.- High reliability of nitro reduction.- Avoids potentially expensive catalysts and reagents.- Well-established, classical reactions.
Disadvantages - Requires specialized catalysts and ligands.- Potential for side reactions like protodehalogenation.[2]- Longer synthetic sequence.- Use of harsh nitrating conditions.
Discussion

Route 1 represents a more modern and convergent approach. Its main advantage lies in its brevity, which could translate to a higher overall yield and faster access to the target molecule, assuming the key Suzuki coupling step is efficient. However, the success of this route is heavily dependent on overcoming the potential steric hindrance in the coupling of the ortho-substituted benzoic acid. The cost and availability of the phenethylboronic acid and the palladium catalyst are also important considerations for scalability.

Route 2 follows a more traditional, linear synthetic logic. While it involves more steps, each transformation (nitration and nitro reduction) is generally high-yielding and well-understood. The critical step is the nitration of 2-phenethylbenzoic acid. The synergistic directing effects of the existing substituents are expected to provide high regioselectivity for the desired 5-nitro isomer. This route may be more cost-effective in terms of reagents, avoiding expensive palladium catalysts and ligands. However, the overall yield will be impacted by the cumulative yields of each step in the linear sequence.

Conclusion

Both proposed routes offer viable pathways to 5-Amino-2-phenethylbenzoic acid. The choice between them will depend on the specific goals and resources of the researcher.

  • For rapid synthesis and potentially higher overall yield , where the cost of specialized reagents is not a primary constraint, Route 1 is the more attractive option, provided the Suzuki coupling can be optimized.

  • For a more cost-effective and classical approach , where a longer synthetic sequence is acceptable, Route 2 provides a reliable and predictable pathway.

Ultimately, small-scale experimental validation of the key steps in each route would be the most prudent approach to determine the optimal synthetic strategy. This guide provides the foundational information and experimental frameworks to embark on such an investigation.

References

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation Involving Benzoic Acid Derivatives.
  • PrepChem. (n.d.). Synthesis of 2-(β-[-2-dimethylaminoethyl]phenethyl)benzoic acid. Retrieved from [Link]

  • Patsnap Eureka. (2014, August 13). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Retrieved from [Link]

  • ResearchGate. (2010, December). ChemInform Abstract: Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone. Retrieved from [Link]

  • RJPBCS. (2013, January-March). Electrochemical Reduction of M-Nitro Benzoic Acid at Various Electrode and pH. Retrieved from [Link]

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • Reddit. (2025, December 5). Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid? Retrieved from [Link]

  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Quora. (2024, March 10). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds to give 3,5-dimethylbenzoic acid? Retrieved from [Link]

  • Allen. (n.d.). How is benzoic acid prepared from Friedel-Craft's reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-(2-phenylethyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
  • Juniper Publishers. (2018, June 5). Peer Reviewed Chemistry Journals | Impact Factor Rankings. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

  • Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications.
  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids.
  • MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). US3668261A - Nitration process for phenolic compounds.
  • TSI Journals. (2012, March 25). SYNTHESIS OF 2-p-NITROBENZYL-5-PHENYL-1, 3, 4- OXADIAZOLE USING GREEN SOLVENT. Retrieved from [Link]

  • ACS Publications. (2024, February 22). Cooperative Photoredox and N-Heterocyclic Carbene Catalysis Suzuki–Miyaura-Type Reaction: Radical Coupling of Aroyl Fluorides and Alkyl Boronic Acids. Retrieved from [Link]

  • IEEM. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-2-piperidinobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT office. Retrieved from [Link]

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Comparative

A Senior Scientist's Guide to Standard Curve Validation for a Novel Small Molecule ELISA: A 5-Amino-2-phenethylbenzoic acid Case Study

For researchers, drug development professionals, and scientists, the accurate quantification of novel small molecules is a cornerstone of preclinical and clinical studies. This guide provides an in-depth, experience-driv...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, drug development professionals, and scientists, the accurate quantification of novel small molecules is a cornerstone of preclinical and clinical studies. This guide provides an in-depth, experience-driven approach to the validation of a standard curve for an Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify 5-Amino-2-phenethylbenzoic acid, a representative novel small molecule.

This document moves beyond a simple checklist of steps. It delves into the scientific reasoning behind each validation parameter, offers practical insights, and presents a comparative analysis with the "gold standard" orthogonal method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols and acceptance criteria described herein are grounded in the harmonized principles of the FDA and EMA, as outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4]

The Critical Role of the Standard Curve in ELISA

The standard curve is the foundation of any quantitative ELISA. It establishes the mathematical relationship between the concentration of an analyte and the signal (e.g., optical density) generated by the assay.[5][6] An improperly validated standard curve renders all subsequent sample quantifications unreliable. Therefore, a rigorous validation process is not merely a regulatory hurdle but a scientific necessity to ensure data integrity.

The typical ELISA standard curve for a competitive assay, often used for small molecules, follows a sigmoidal (S-shaped) dose-response relationship. A four-parameter logistic (4PL) or five-parameter logistic (5PL) model is most often employed to accurately fit this non-linear curve.[5][7]

A Step-by-Step Protocol for Standard Curve Validation

This section details the essential parameters for validating the standard curve of a 5-Amino-2-phenethylbenzoic acid ELISA. The validation process aims to demonstrate that the method is accurate, precise, and reliable for its intended purpose.[4][8]

Key Validation Parameters & Experimental Workflow

The validation of a bioanalytical method is a comprehensive process that involves assessing several key parameters to ensure the reliability of the data generated.[2][9]

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation Experiments cluster_analysis Phase 3: Data Analysis & Acceptance P1 Prepare Calibrators & Quality Controls (QCs) P2 Establish Assay Procedure V1 Linearity & Range (LLOQ & ULOQ) P2->V1 V2 Accuracy & Precision (Intra- & Inter-Assay) V1->V2 V3 Selectivity & Specificity V2->V3 V4 Stability V3->V4 A1 Fit Curve (4-PL/5-PL) V4->A1 A2 Assess R-squared (R²) A1->A2 A3 Evaluate Parameter Acceptance Criteria A2->A3 A4 Final Validation Report A3->A4

Caption: Workflow for ELISA Standard Curve Validation.

1. Calibration Curve, Linearity, and Range

  • Why it's important: This assesses the relationship between concentration and assay response over a defined range. It determines the lower and upper limits of quantification (LLOQ and ULOQ) within which the assay is accurate and precise.

  • Experimental Protocol:

    • Prepare a stock solution of 5-Amino-2-phenethylbenzoic acid reference standard in an appropriate solvent.

    • Perform a serial dilution to create a minimum of 6 to 8 non-zero calibrator concentrations. These should bracket the expected concentration range of the study samples.

    • The calibrators are prepared in the same biological matrix (e.g., human plasma) as the unknown samples to mimic the assay conditions.

    • Run the calibration curve on multiple plates (at least 3 independent runs) to assess reproducibility.

    • Plot the response (e.g., absorbance) versus the nominal concentration and fit the data using a 4PL or 5PL regression model.

  • Acceptance Criteria (based on ICH M10):

    • Correlation Coefficient (R²): Should be ≥ 0.99 for a high-quality fit.[5][10]

    • Back-calculated Concentrations: At least 75% of the calibrators must be within ±20% of their nominal values (±25% at the LLOQ and ULOQ).[11]

2. Accuracy and Precision

  • Why it's important: Accuracy measures how close the determined concentration is to the true value. Precision measures the degree of scatter or variability between repeated measurements. These are assessed at multiple concentration levels using Quality Control (QC) samples.

  • Experimental Protocol:

    • Prepare QC samples in the same biological matrix at a minimum of four levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC (in the middle of the standard curve range)

      • High QC (near the ULOQ)

    • Intra-assay (within-run) analysis: Analyze at least five replicates of each QC level on a single plate.

    • Inter-assay (between-run) analysis: Analyze the QC samples on at least three different days to assess day-to-day variability.

  • Acceptance Criteria (based on ICH M10):

    • Accuracy: The mean concentration should be within ±20% of the nominal value (±25% at the LLOQ).

    • Precision (expressed as Coefficient of Variation, %CV): The %CV should not exceed 20% (25% at the LLOQ).

3. Limit of Detection (LOD) and Limit of Quantification (LLOQ)

  • Why it's important: The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise, but not necessarily quantified with accuracy and precision. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[2]

  • Experimental Protocol:

    • The LLOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy and precision (within 25% of nominal value and a %CV ≤ 25%).

    • The LOD can be determined by analyzing a series of low-concentration samples and is often defined as the concentration corresponding to the mean signal of the blank plus 3 times the standard deviation of the blank.

  • Acceptance Criteria:

    • The LLOQ must be clearly defined and demonstrated to be reproducible.

Comparative Analysis: ELISA vs. LC-MS/MS

While ELISA is a powerful tool, especially for high-throughput screening, it is crucial to understand its performance relative to other analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for small molecule quantification due to its high specificity and sensitivity.[12][13][14]

FeatureELISALC-MS/MS
Principle Immuno-recognition (Antibody-Antigen binding)Physicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody quality; potential for cross-reactivity with structurally similar molecules.Very high; distinguishes between parent drug and metabolites based on mass.[15][16]
Sensitivity Generally in the ng/mL to pg/mL range.High sensitivity, often reaching low pg/mL levels.[16][17]
Throughput High; well-suited for processing many samples simultaneously in 96- or 384-well plates.[17][18]Lower; samples are analyzed sequentially.
Cost Lower instrument and operational costs.[17]Higher initial instrument investment and maintenance costs.
Expertise Relatively straightforward to perform.Requires highly skilled operators and complex method development.[16]
Sample Prep Often less complex.[17]Can involve more intricate extraction steps.

Decision Framework: Choosing the Right Assay

The choice between ELISA and LC-MS/MS is not always straightforward and depends on the stage of drug development and the specific research question.

G cluster_input Decision Inputs cluster_methods Method Selection I1 High Throughput Needed? M1 ELISA I1->M1 Yes M2 LC-MS/MS I1->M2 No I2 High Specificity Critical? (e.g., Metabolite Interference) I2->M1 No I2->M2 Yes I3 Budget Constraints? I3->M1 Yes I3->M2 No I4 Development Stage? (Discovery vs. Regulated) I4->M1 Discovery I4->M2 Regulated/Clinical

Caption: Choosing between ELISA and LC-MS/MS.

In early discovery phases, a well-validated ELISA can be a cost-effective and high-throughput method for screening and preliminary pharmacokinetic (PK) studies. However, for regulatory submissions and studies requiring the highest level of specificity and sensitivity, LC-MS/MS is often the preferred method.[14][16] In many cases, ELISA is used for initial screening, and LC-MS/MS is employed to confirm key findings.

Conclusion

The validation of a standard curve for a novel small molecule ELISA, such as one for 5-Amino-2-phenethylbenzoic acid, is a multi-faceted process that underpins the reliability of quantitative data. By adhering to the principles of linearity, accuracy, precision, and sensitivity as outlined in regulatory guidelines, researchers can establish a robust and trustworthy assay. Understanding the comparative strengths and weaknesses of ELISA and LC-MS/MS allows for the informed selection of the most appropriate analytical tool for each stage of the drug development pipeline, ultimately ensuring the generation of high-quality, defensible data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Bioanalytical Method Validation (BMV) FDA Guidance. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [https://www. ইমাম-us.com/resource/essential-fda-guidelines-for-bioanalytical-method-validation/]([Link]. ইমাম-us.com/resource/essential-fda-guidelines-for-bioanalytical-method-validation/)

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • DiVA portal. (n.d.). Immunoassays or LC-MS/MS?. Retrieved from [Link]

  • Covance. (n.d.). Quantitation of monoclonal antibodies in serum: new technologies ECL, Gyrolab, and LC-MS/MS vs gold standard ELISA. Retrieved from [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Infinix Bio. (n.d.). ELISA vs LC MS MS Comparison: Which Method is Right for Your Research?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. Retrieved from [Link]

  • IQVIA. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation. Retrieved from [Link]

  • Biotrial. (2025). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • Beta Life Science. (2025). How to Generate an ELISA Standard Curve?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The ELISA Standard Save: Calculation of sample concentrations in assays with a failed standard curve. Retrieved from [Link]

  • EAG Laboratories. (n.d.). ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Amino-2-phenethylbenzoic Acid

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring that...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring that all laboratory materials, including byproducts and unused reagents, are managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Amino-2-phenethylbenzoic acid, a compound class that requires careful consideration due to its chemical structure.

The principles outlined here are grounded in established safety protocols and are designed to be broadly applicable. However, it is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical and to adhere to your institution's Environmental Health and Safety (EHS) guidelines.

I. Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough hazard assessment is essential. The structure of 5-Amino-2-phenethylbenzoic acid, containing both a primary aromatic amine and a carboxylic acid functional group, suggests several potential hazards. Aromatic amines are a class of compounds known for their potential toxicity and environmental hazards, while benzoic acid derivatives can be irritants.[1][2][3]

Key Potential Hazards:

  • Toxicity: Many primary aromatic amines are toxic and may have carcinogenic or mutagenic properties.[1][3]

  • Skin and Eye Irritation: As with many organic acids and amines, there is a potential for irritation upon contact.[4][5][6]

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water, posing a risk to aquatic life.[2][3]

In the absence of a specific SDS for a novel or rare compound, a conservative approach is warranted. Treat the substance as hazardous until proven otherwise. The first step is to classify the waste based on its characteristics, which typically fall under the categories of ignitability, corrosivity, reactivity, and toxicity as defined by the Environmental Protection Agency (EPA).[7][8]

Hazard Characteristic General Assessment for 5-Amino-2-phenethylbenzoic Acid EPA Waste Code (Potential)
Ignitability Unlikely to be a primary hazard unless dissolved in a flammable solvent.D001 (if in flammable solvent)
Corrosivity The carboxylic acid group imparts acidic properties. The amine group is basic. The overall pH should be determined, but it could be classified as corrosive.D002 (if pH is ≤ 2 or ≥ 12.5)
Reactivity Not expected to be highly reactive under normal conditions, but should not be mixed with strong oxidizers or bases.[4][9]D003 (if reactive)
Toxicity High potential due to the aromatic amine moiety. This is often the primary concern for this class of compounds.U-listed or P-listed waste may apply.[10][11]

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a safe and compliant method for disposing of 5-Amino-2-phenethylbenzoic acid waste. This workflow is designed to be a self-validating system, ensuring that safety and compliance checks are integrated at each stage.

DisposalWorkflow cluster_0 Step 1: In-Lab Preparation cluster_1 Step 2: Waste Containment cluster_2 Step 3: Storage & Transfer PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste at Point of Generation PPE->Segregate Always Container Select Compatible, Leak-Proof Waste Container Segregate->Container For Collection Label Label Container Clearly: 'Hazardous Waste', Chemical Name, Date, Hazard Pictograms Container->Label Immediately Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Securely Capped EHS Arrange Pickup with EHS or Licensed Contractor Store->EHS When Full or Time Limit Reached

Sources

Handling

Personal protective equipment for handling 5-Amino-2-phenethylbenzoic acid

Operational Blueprint: Advanced Safety and Handling Protocols for 5-Amino-2-phenethylbenzoic Acid As an intermediate in advanced drug discovery—often utilized in the synthesis of kinase inhibitors and peptidomimetics—5-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Advanced Safety and Handling Protocols for 5-Amino-2-phenethylbenzoic Acid

As an intermediate in advanced drug discovery—often utilized in the synthesis of kinase inhibitors and peptidomimetics—5-Amino-2-phenethylbenzoic acid presents unique handling challenges. Its dual-functional nature (a reactive primary amine coupled with a carboxylic acid) and the highly lipophilic phenethyl tail require a rigorous, mechanistically grounded approach to laboratory safety.

This guide provides drug development professionals with a self-validating operational architecture to ensure absolute safety, zero cross-contamination, and compliant disposal.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The safety profile of 5-Amino-2-phenethylbenzoic acid is extrapolated from its functional groups and structurally analogous compounds, such as 5-amino-2-methylbenzoic acid and 2-phenethylbenzoic acid[1][2].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / CategoryMechanistic Implication
LogP (Estimated) ~4.38High lipophilicity from the phenethyl group accelerates dermal penetration upon contact, acting as a carrier for the reactive amine[2].
Skin Irritation Category 2 (H315)The primary amine interacts with epidermal proteins, causing localized inflammation and structural protein denaturation[1].
Eye Irritation Category 2A (H319)The carboxylic acid moiety rapidly lowers local pH upon contact with ocular fluid, inducing serious tissue damage[1].
Respiratory Irritation Category 3 (H335)Inhalation of micro-powders triggers severe mucosal irritation in the upper respiratory tract[3].
Sensitization Category 1 (H317)Repeated dermal exposure to the amine group can trigger immune-mediated allergic contact dermatitis[4].

PPE Architecture & Self-Validation

Standard laboratory attire is insufficient for handling highly lipophilic sensitizers. Your Personal Protective Equipment (PPE) must act as a multi-layered, self-validating system.

Table 2: PPE Specifications & Validations

PPE ComponentMaterial SpecificationSelf-Validation Protocol
Primary Gloves Nitrile (Min 0.11 mm thickness)Inflation Test: Inflate with air and submerge in water to check for micro-punctures prior to donning.
Secondary Gloves Heavy-duty Nitrile (Extended cuff)Visual Check: Inspect for discoloration, swelling, or degradation continuously during chemical handling.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSeal Test: Ensure a hermetic seal against the face; no gaps should be visible around the orbital bone.
Body Protection Flame-resistant, fluid-impermeable lab coatOverlap Check: Fasten all closures to the neck; ensure cuffs completely overlap with the inner glove layer.
Respiratory N95/P100 Particulate RespiratorPressure Check: Perform positive and negative pressure seal checks before entering the workspace.

Operational Execution Protocols

Aminobenzoic acid derivatives are highly susceptible to triboelectric charging (static electricity buildup), which can cause sudden powder aerosolization[3]. Follow this step-by-step methodology to ensure containment.

Phase 1: Pre-Operational Validation

  • Environmental Verification: Activate the chemical fume hood. Verify the digital airflow monitor reads a face velocity strictly between 80 and 100 feet per minute (fpm).

    • Causality: This specific velocity is critical to capture aerosolized particles without creating turbulent vortices that could eject the powder back into your breathing zone.

  • Static Dissipation: Wipe the analytical balance, the interior hood surface, and all spatulas with a static-dissipative cloth.

    • Causality: Eliminating static prevents the lipophilic powder from clinging to gloves or aerosolizing during transfer.

Phase 2: Aseptic Donning & Transfer

  • Don the inner pair of standard nitrile gloves, followed by the lab coat, goggles, and the outer extended-cuff gloves. Pull the outer cuffs over the lab coat sleeves to create a continuous barrier.

  • Place the source container of 5-Amino-2-phenethylbenzoic acid and the receiving vessel inside the fume hood, at least 6 inches behind the sash.

  • Using a grounded, anti-static micro-spatula, carefully transfer the required mass. Seal both containers immediately after the transfer is complete.

  • Self-Validation Check: Visually inspect the exterior of the receiving vessel. Wipe it down with a lint-free wipe dampened with 70% isopropanol before removing it from the hood to ensure zero external contamination.

Alkaline Decontamination & Spill Contingency

Because of the compound's high LogP (~4.38), standard aqueous cleaning is ineffective and will only spread the contaminant[2].

Step-by-Step Spill Response:

  • Containment: If a solid spill occurs, do not use water. Cover the powder with a dry, inert absorbent material (e.g., sand or vermiculite) to prevent airborne dispersion.

  • Collection: Use non-sparking tools to gently sweep the material into a sealable hazardous waste container.

  • Chemical Decontamination: Treat the spill surface with a 10% caustic solution (e.g., sodium carbonate or dilute NaOH)[3].

    • Causality: The alkaline solution deprotonates the carboxylic acid group, converting the lipophilic molecule into a highly water-soluble sodium salt. This breaks its adhesion to the surface, allowing it to be easily wiped away with wet paper towels.

  • Waste Segregation: Label all collected waste as "Toxic Solid Waste - Aminobenzoic Acid Derivative". Never mix this waste with strong oxidizing agents in liquid waste carboys, as violent exothermic reactions can occur[5].

  • Aseptic Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out) and dispose of them immediately. Wash hands and forearms with soap and water for at least 30 seconds.

Workflow Visualization

G Start Initiate Handling Protocol Hood Validate Fume Hood (Face Velocity: 80-100 fpm) Start->Hood PPE Don PPE Architecture (Double Nitrile, Goggles) Hood->PPE Weigh Anti-Static Weighing & Chemical Transfer PPE->Weigh Check Contamination Check (Visual & Solvent Wipe) Weigh->Check Spill Spill Detected? Check->Spill Decon Alkaline Decontamination (10% Na2CO3) Spill->Decon Yes Waste Segregate Solid/Liquid Waste Spill->Waste No Decon->Waste Doff Aseptic Doffing & Hand Wash Waste->Doff End Protocol Complete Doff->End

Workflow for the safe handling and spill response of 5-Amino-2-phenethylbenzoic acid.

References

  • TCI Europe N.V. "5-Amino-2-methylbenzoic Acid | 2840-04-2". tcichemicals.com.
  • Chemsrc. "2-(2-Phenylethyl)benzoic acid | CAS#:4890-85-1". chemsrc.com.
  • AG Scientific. "A-2807, p-Aminobenzoic Acid, SDS". agscientific.com.
  • CDH Fine Chemical. "p-Amino Benzoic Acid CAS No 150-13-0 MATERIAL SAFETY DATA SHEET". cdhfinechemical.com.
  • Canbiopharm. "Safety Data Sheet: 2-Bibenzylcarboxylic acid". canbipharm.com.

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